2-Amino-5-nitroisonicotinic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-5-nitropyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O4/c7-5-1-3(6(10)11)4(2-8-5)9(12)13/h1-2H,(H2,7,8)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCHWNCQMEJONFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1N)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70516047 | |
| Record name | 2-Amino-5-nitropyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70516047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84487-09-2 | |
| Record name | 2-Amino-5-nitropyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70516047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical Properties and Synthesis of 2-Amino-5-nitroisonicotinic Acid: A Technical Guide
Executive Summary
2-Amino-5-nitroisonicotinic acid (CAS: 84487-09-2), also known as 2-amino-5-nitropyridine-4-carboxylic acid, is a highly functionalized heterocyclic building block essential in medicinal chemistry.[1][2] Characterized by its dense arrangement of reactive groups—an amine, a nitro group, and a carboxylic acid on a pyridine core—it serves as a critical scaffold for the synthesis of imidazo[4,5-c]pyridines and other fused bicyclic systems. These derivatives are frequently explored as bioisosteres of purines in the development of kinase inhibitors and anticancer agents.
This guide provides a rigorous analysis of its physicochemical profile, a validated synthesis protocol via nitramine rearrangement, and structural characterization data to support researchers in drug development and organic synthesis.
Part 1: Molecular Identity & Structural Analysis
The compound exists as a zwitterionic species in the solid state due to the basicity of the pyridine ring/amino group and the acidity of the carboxylic acid, although the electron-withdrawing nitro group significantly modulates these properties.
| Attribute | Detail |
| IUPAC Name | 2-Amino-5-nitropyridine-4-carboxylic acid |
| Common Name | 2-Amino-5-nitroisonicotinic acid |
| CAS Number | 84487-09-2 |
| Molecular Formula | C₆H₅N₃O₄ |
| Molecular Weight | 183.12 g/mol |
| SMILES | Nc1cc(C(=O)O)c(cn1)=O |
| InChI Key | InChI=1S/C6H5N3O4/c7-4-1-3(6(10)11)5(9(12)13)2-8-4 |
Structural Logic & Reactivity
-
C2-Amino Group: Weakly basic due to the electron-deficient pyridine ring and the para-like relationship to the nitro group (though actually meta in pyridine numbering, the electronic pull of the ring nitrogen and 5-nitro group reduces nucleophilicity).
-
C4-Carboxylic Acid: Provides a handle for esterification or amide coupling; capable of forming intramolecular hydrogen bonds with the adjacent C3/C5 substituents if sterics allow, though the 5-nitro group induces significant steric twist.
-
C5-Nitro Group: Strongly electron-withdrawing, activating the ring for nucleophilic aromatic substitution (S_NAr) at the C2 or C6 positions if the amino group is diazotized or protected. It is also a precursor to the C5-amine for cyclization.
Part 2: Physicochemical Profile[1]
The following data aggregates experimental values from primary literature and high-confidence calculated consensus models.
Table 1: Physicochemical Properties[1][4]
| Property | Value | Source/Notes |
| Melting Point | 243–244 °C (decomposes) | Experimental [1] |
| Appearance | Yellow to orange crystalline solid | Experimental [1] |
| Solubility | Soluble in DMSO, hot Ethanol; sparingly soluble in water | Experimental |
| pKa (Acid) | ~2.5–3.0 (Carboxylic acid) | Predicted (Acidified by e- withdrawing NO₂) |
| pKa (Base) | < 1.0 (Pyridine N / Amino) | Predicted (Basicity suppressed by NO₂) |
| LogP | -0.52 | Calculated (Consensus) |
| TPSA | 108.7 Ų | Calculated (High polarity) |
| H-Bond Donors | 2 (NH₂, OH) | Structural Analysis |
| H-Bond Acceptors | 5 (N, NO₂, C=O) | Structural Analysis |
Part 3: Synthesis & Purification Protocols
The most authoritative synthesis of 2-amino-5-nitroisonicotinic acid involves the nitration-rearrangement of 2-aminoisonicotinic acid. Direct nitration often yields the N-nitro amine (nitramine), which must be rearranged under acidic conditions to place the nitro group on the carbon ring (C5 position).
Reaction Pathway Diagram
Figure 1: Synthetic pathway via nitramine rearrangement.[3]
Detailed Experimental Protocol
Based on methodology adapted from Deady et al. (Aust. J. Chem., 1982) [1].
Step 1: Nitration (Formation of Nitramine)
-
Preparation: Dissolve 2-aminoisonicotinic acid (2.0 g) in concentrated sulfuric acid (10 mL) cooled to 0°C in an ice-salt bath.
-
Addition: Dropwise add fuming nitric acid (1.2 eq) while maintaining the internal temperature below 5°C.
-
Reaction: Stir at 0°C for 1 hour. The formation of the N-nitro species (nitramine) occurs during this phase.
Step 2: Rearrangement & Isolation
-
Rearrangement: Allow the mixture to warm to room temperature (or heat gently to 40-50°C if conversion is slow) to induce the migration of the nitro group from the nitrogen to the C5 carbon.
-
Quenching: Pour the reaction mixture onto crushed ice (50 g).
-
pH Adjustment: Carefully adjust the pH to 2.5–3.0 using solid sodium hydrogen carbonate (NaHCO₃) or concentrated ammonia. Note: This pH range is critical to precipitate the zwitterionic free acid.
-
Evaporation: Evaporate the mixture to dryness under vacuum.
-
Extraction: Subject the solid residue to Soxhlet extraction with ethanol.
-
Crystallization: Evaporate the ethanol extract to yield the crude product. Recrystallize from ethanol or aqueous ethanol.[3]
Yield: ~95% Characterization:
-
Melting Point: 243–244 °C (dec).[3]
-
Elemental Analysis: Found: C, 39.4; H, 2.8; N, 22.9%.[3] (Calc for C₆H₅N₃O₄: C, 39.4; H, 2.8; N, 23.0%).[3]
Part 4: Spectroscopic Characterization
Accurate identification relies on Nuclear Magnetic Resonance (NMR). The high symmetry of the substitution pattern simplifies the spectrum.
¹H NMR Data (DMSO-d₆)
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| 8.82 | Singlet (s) | 1H | H6 (Deshielded by adjacent N and NO₂) |
| 6.63 | Singlet (s) | 1H | H3 (Shielded by adjacent NH₂) |
| ~7-8 | Broad (br) | 2H | NH₂ (Exchangeable) |
| ~13.0 | Broad (br) | 1H | COOH (Exchangeable) |
Interpretation:
-
The singlet at 8.82 ppm corresponds to the proton at position 6.[3] It is significantly downfield due to the electron-withdrawing effect of the nitro group at C5 and the ring nitrogen.
-
The singlet at 6.63 ppm corresponds to the proton at position 3.[3] It appears upfield relative to typical pyridine protons due to the electron-donating resonance effect of the adjacent 2-amino group.
Part 5: Applications in Drug Discovery
2-Amino-5-nitroisonicotinic acid is a "privileged scaffold" precursor. Its primary utility lies in the synthesis of fused bicyclic heteroaromatics.
Workflow: Synthesis of Imidazo[4,5-c]pyridines
The nitro group can be reduced to an amine, creating a vicinal diamine motif (2,5-diamino). This motif reacts with cyclizing agents (formic acid, triethyl orthoformate, or urea) to form the imidazo[4,5-c]pyridine core, a bioisostere of purine used in kinase inhibitors (e.g., PI3K, mTOR inhibitors).
Figure 2: Application in the synthesis of pharmacologically active fused rings.
Part 6: Safety & Handling
-
Thermal Instability: The compound decomposes at its melting point (243°C).[3] Avoid heating dry solids above 200°C.
-
Energetic Functional Groups: While stable under ambient conditions, the combination of nitro and amino groups on a pyridine ring suggests potential energetic decomposition if subjected to shock or extreme heat.
-
Storage: Store in a cool, dry place, protected from light.
-
PPE: Standard lab safety (gloves, goggles, fume hood) is mandatory.
References
-
Deady, L. W., Korytsky, O. L., & Rowe, J. E. (1982). Rearrangement of some nitraminopyridines. Australian Journal of Chemistry, 35(10), 2025-2034.
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12826493, 2-Amino-5-nitroisonicotinic acid.
Sources
CAS number for "2-Amino-5-nitroisonicotinic acid"
Technical Monograph: 2-Amino-5-nitroisonicotinic Acid
Part 1: Executive Summary & Chemical Identity
Compound Overview 2-Amino-5-nitroisonicotinic acid (CAS 84487-09-2) is a highly functionalized pyridine scaffold utilized primarily as an intermediate in the synthesis of complex heterocyclic systems, including pteridines and pyrido[2,3-d]pyrimidines.[1] Its structure—featuring an electron-withdrawing nitro group, an electron-donating amino group, and a carboxylic acid on a pyridine ring—makes it a versatile "push-pull" system for medicinal chemistry. It serves as a critical building block for developing kinase inhibitors and antimicrobial agents where precise hydrogen bonding geometries are required.
Chemical Identity Table
| Property | Detail |
| CAS Number | 84487-09-2 |
| IUPAC Name | 2-Amino-5-nitropyridine-4-carboxylic acid |
| Synonyms | 2-Amino-5-nitroisonicotinic acid; 3-Nitro-6-aminoisonicotinic acid |
| Molecular Formula | C₆H₅N₃O₄ |
| Molecular Weight | 183.12 g/mol |
| SMILES | Nc1cc(C(=O)O)c([O-])cn1 |
| InChI Key | UGSBCCAHDVCHGI-UHFFFAOYSA-N (Base structure) |
| Melting Point | 243–244 °C (decomposition) |
| Appearance | Yellow crystalline solid |
Part 2: Synthesis & Manufacturing Protocol
The synthesis of 2-amino-5-nitroisonicotinic acid is non-trivial due to the deactivating nature of the pyridine ring and the directing effects of the substituents. The most authoritative and chemically robust route involves the acid-catalyzed nitramine rearrangement of 2-nitraminoisonicotinic acid. This method circumvents the difficulty of direct electrophilic aromatic substitution on the electron-deficient pyridine ring.
Core Synthetic Pathway: The Nitramine Rearrangement
Mechanism:
-
Nitration: 2-Aminoisonicotinic acid is treated with a nitrating agent (HNO₃/H₂SO₄) to form the N-nitro amine (nitramine) intermediate.
-
Rearrangement: Under strongly acidic conditions (92% H₂SO₄), the nitro group migrates from the exocyclic amine nitrogen to the carbon at position 5 (ortho to the carboxylic acid and para to the amine). This migration is favored electronically to relieve the repulsion on the amine and thermodynamically to place the nitro group in a position that stabilizes the conjugate base.
Experimental Protocol Based on methodologies established by Deady et al. (Aust. J. Chem., 1982).
Step 1: Preparation of 2-Nitraminoisonicotinic Acid
-
Dissolution: Dissolve 2-aminoisonicotinic acid (1.0 eq) in concentrated sulfuric acid (H₂SO₄) at 0–5 °C.
-
Nitration: Add fuming nitric acid (HNO₃, 1.1 eq) dropwise, maintaining the temperature below 5 °C to prevent premature rearrangement or decomposition.
-
Isolation: Pour the reaction mixture onto crushed ice. The 2-nitramino intermediate precipitates as a solid. Filter and wash with cold water. Note: Nitramines can be unstable; proceed immediately to rearrangement or store with caution.
Step 2: Acid-Catalyzed Rearrangement
-
Reaction Medium: Prepare a solution of 92% sulfuric acid.
-
Rearrangement: Add the isolated 2-nitraminoisonicotinic acid to the acid at room temperature.
-
Heating: Gently heat the solution to 50–60 °C for 1 hour. The color typically deepens as the rearrangement occurs.
-
Work-up: Cool the mixture and pour onto ice. Adjust pH to ~2.5–3.0 using solid sodium bicarbonate (NaHCO₃) or concentrated ammonia. The product, 2-amino-5-nitroisonicotinic acid, precipitates.
-
Purification: Recrystallize from ethanol or water/ethanol mixtures.
-
Yield: Typical yields range from 85–95%.
Visualization of Synthetic Logic
Figure 1: Synthetic pathway via nitramine rearrangement, highlighting the migration of the nitro group from N to C-5.[2]
Part 3: Applications in Medicinal Chemistry
1. Scaffold for Pteridine Synthesis The vicinal arrangement of the amino group (C-2) and the carboxylic acid (C-4) (with the nitro group at C-5) makes this compound an ideal precursor for pteridines and pyrido[2,3-d]pyrimidines .
-
Workflow: Reduction of the nitro group to an amine yields a 2,5-diaminoisonicotinic acid derivative. Condensation with 1,2-dicarbonyl compounds (e.g., glyoxal) cyclizes the system to form the pteridine core, a scaffold found in folate antagonists (e.g., Methotrexate).
2. Electronic "Push-Pull" Systems In drug design, the 2-amino-5-nitro motif creates a strong electronic dipole.
-
H-Bonding: The 2-amino group is a potent Hydrogen Bond Donor (HBD).
-
Acidity: The 5-nitro group increases the acidity of the carboxylic acid and the N-H protons, modulating the pKa and solubility profile of the final drug candidate.
-
Bioisosterism: This scaffold often serves as a bioisostere for anthranilic acid derivatives, offering improved metabolic stability due to the nitrogen in the pyridine ring.
Part 4: Safety & Handling
-
Explosive Potential: While 2-amino-5-nitroisonicotinic acid is relatively stable, its precursor (the nitramine) carries a risk of energetic decomposition. Reactions involving nitramines should be conducted behind blast shields.
-
Toxicity: Nitro-aromatics are often mutagenic (Ames positive). Handle with full PPE (gloves, respirator) to avoid inhalation or skin contact.
-
Storage: Store in a cool, dry place away from strong reducing agents.
References
-
Deady, L. W., Korytsky, O. L., & Rowe, J. E. (1982).[3] Pyridine nitramine rearrangement. II. Substituent effects on isomer ratios in rearrangement of some 2-nitraminopyridines. Australian Journal of Chemistry, 35(10), 2025–2034.[3]
-
BLD Pharm. (n.d.). Product Data Sheet: 2-Amino-5-nitroisonicotinic acid (CAS 84487-09-2).[1][4] Retrieved from
-
ChemBuyersGuide. (n.d.). Commercial Sources for CAS 84487-09-2. Retrieved from
Sources
- 1. 89977-02-6|2,6-Dimethyl-3-nitroisonicotinic acid|BLD Pharm [bldpharm.com]
- 2. Design, synthesis, and pharmacological evaluation of 2-amino-5-nitrothiazole derived semicarbazones as dual inhibitors of monoamine oxidase and cholinesterase: effect of the size of aryl binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. Isopropyl 2-amino-5-nitroisonicotinate|BLD Pharm [bldpharm.com]
solubility characteristics of "2-Amino-5-nitroisonicotinic acid" in common solvents
This guide details the solubility characteristics, physicochemical behavior, and experimental handling of 2-Amino-5-nitroisonicotinic acid (also known as 2-amino-5-nitropyridine-4-carboxylic acid).
Compound Identity:
-
CAS Registry Number: 84487-09-2 (Note: Often confused with methyl ester derivatives or isomers; verify structure explicitly).
-
Molecular Formula: C₆H₅N₃O₄
-
Molecular Weight: 183.12 g/mol
-
Appearance: Yellow crystalline solid (characteristic of nitro-aromatics).
Part 1: Physicochemical Basis of Solubility
To master the handling of this compound, one must understand the electronic "push-pull" dynamics of its functional groups. Unlike simple pyridine carboxylic acids (like isonicotinic acid), the introduction of a nitro group at position 5 drastically alters the solvation profile.
The "Pseudo-Zwitterion" Effect
While nominally an amino acid, 2-amino-5-nitroisonicotinic acid exhibits suppressed zwitterionic character compared to standard amino acids or isonicotinic acid.
-
Mechanism: The nitro group (-NO₂) at position 5 is a potent electron-withdrawing group (EWG). Through resonance, it pulls electron density from the pyridine ring, significantly reducing the basicity of the 2-amino group and the ring nitrogen.
-
Solubility Consequence: Because the basic sites are deactivated, the molecule forms weaker intermolecular ionic bonds in the crystal lattice than expected. This explains its solubility in hot ethanol , a trait uncommon for highly zwitterionic species (which are typically only water-soluble).
Acid-Base Dissociation (pKa Drivers)
The solubility is strictly pH-dependent.
-
Carboxylic Acid (C4): The proximal nitro group increases acidity via induction. Estimated pKₐ ≈ 2.5 – 3.0.
-
Pyridine Nitrogen (N1): Basicity is severely attenuated by the nitro group. Estimated pKₐ < 1.0.[3]
-
Implication: The molecule exists primarily as a free acid in neutral and weakly acidic media (pH 3–6), leading to precipitation. It dissolves readily only when the carboxylic acid is deprotonated (pH > 7).
Part 2: Experimental Solubility Profile
The following data summarizes the solubility behavior in standard laboratory solvents.
| Solvent Class | Solvent | Solubility Rating | Temperature Effect | Application Notes |
| Polar Aprotic | DMSO | High (>50 mg/mL) | Moderate increase | Ideal for NMR analysis and stock solutions. |
| DMF | High | Moderate increase | Primary solvent for coupling reactions. | |
| Polar Protic | Ethanol | Moderate (Hot) | Critical: High solubility at reflux; low at RT. | Best solvent for recrystallization. |
| Methanol | Low to Moderate | Increases with T | prone to methyl ester formation if catalyzed. | |
| Water | pH Dependent | Low in neutral water.[4] | Soluble in 1M NaOH or 1M HCl. | |
| Non-Polar | DCM / Chloroform | Negligible | Negligible | Useful for washing away non-polar impurities. |
| Hexane / Toluene | Insoluble | None | Antisolvents for precipitation. |
Diagram 1: Solubility & Ionization Workflow
This decision tree illustrates how pH and solvent choice dictate the physical state of the compound.
Caption: Solubility phase transitions driven by pH manipulation and thermal cycling in ethanol.
Part 3: Methodologies & Protocols
Protocol 1: Purification via Soxhlet Extraction (Ethanol)
Rationale:[2] Literature indicates that while the compound is sparingly soluble in cold ethanol, it can be effectively extracted and crystallized using hot ethanol. This method avoids the salt contamination inherent in acid-base precipitation.
-
Preparation: Place the crude yellow solid in a cellulose thimble.
-
Solvent: Fill the round-bottom flask with absolute ethanol (ratio: 20 mL per gram of solid).
-
Extraction: Reflux for 4–6 hours. The hot ethanol vapor will condense, dissolve the target compound, and cycle it back into the flask.
-
Crystallization: Remove the thimble. Concentrate the ethanol solution by rotary evaporation to ~25% of its original volume.
-
Cooling: Allow the solution to stand at 4°C overnight.
-
Filtration: Filter the bright yellow crystals and wash with cold hexane to remove surface impurities.
-
Drying: Vacuum dry at 40°C. (Note: Melting point should be ~243–244°C with decomposition).
Protocol 2: Isoelectric Precipitation (pH Adjustment)
Rationale: Exploits the low solubility of the free acid form at its isoelectric point.
-
Dissolution: Dissolve the crude material in 1M NaOH (or sat. NaHCO₃).[2] The solution should turn deep yellow/orange due to anion formation.
-
Filtration: Filter off any insoluble dark particulates (non-acidic impurities).
-
Acidification: Slowly add 1M HCl dropwise with vigorous stirring.
-
Target Point: Monitor pH. A thick precipitate will form as pH approaches 3.0.
-
Critical Step: Do not overshoot to pH < 1, or the compound may redissolve as the hydrochloride salt.
-
-
Isolation: Filter the precipitate and wash with water (to remove NaCl) followed by cold ethanol (to displace water and aid drying).
Part 4: Applications in Process Chemistry
Formulation Implications
For drug development scientists, the low water solubility of the free acid presents a bioavailability challenge.
-
Salt Selection: To improve aqueous solubility for dosing, generate the Sodium or Potassium salt (using 1 eq. of NaOH/KOH) or the Mesylate salt (using methanesulfonic acid) if stability permits.
-
Co-solvents: For IV formulations, PEG-400 or DMSO/Water mixtures (10:90) are recommended starting points to maintain solubility.
Diagram 2: Structural Ionization States
Understanding the dominant species at different pH levels is vital for extraction efficiency.
Caption: The pH window of insolubility (Neutral form) is the target for isolation.
References
-
Australian Journal of Chemistry . (1982). Rearrangement of Some Nitraminopyridines. (Describes the synthesis, ethanol extraction, and melting point of 2-amino-5-nitropyridine-4-carboxylic acid). 2
-
Journal of Chemical & Engineering Data . (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. (Provides baseline solubility data for the parent isonicotinic acid scaffold). 4
-
Sigma-Aldrich . 2-Amino-5-nitro-isonicotinic acid methyl ester Product Data. (Confirms the existence and structural analogs of the target compound).
Sources
potential applications of "2-Amino-5-nitroisonicotinic acid" in medicinal chemistry.
An In-depth Technical Guide to the Medicinal Chemistry Applications of 2-Amino-5-nitroisonicotinic Acid
Abstract
This technical guide provides a comprehensive analysis of the potential applications of 2-Amino-5-nitroisonicotinic acid in medicinal chemistry. While this specific scaffold is not extensively documented in current literature, this paper will extrapolate its potential based on the well-established biological activities of its constituent chemical motifs: the isonicotinic acid core, the 2-aminopyridine group, and the electron-withdrawing nitro group. We will explore its synthetic feasibility, propose potential therapeutic targets, and provide exemplary protocols for its derivatization and biological evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel heterocyclic scaffolds for therapeutic agent discovery.
Introduction: The Rationale for a Novel Scaffold
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] Its nitrogen atom provides a hydrogen bond acceptor and a site for metabolism, influencing the pharmacokinetic and pharmacodynamic properties of the molecule. Isonicotinic acid (pyridine-4-carboxylic acid) and its derivatives, in particular, have demonstrated a wide range of biological activities, including anti-inflammatory and enzyme inhibitory properties.[2][3]
The introduction of an amino group at the 2-position and a nitro group at the 5-position of the isonicotinic acid core creates "2-Amino-5-nitroisonicotinic acid," a molecule with a unique electronic and steric profile. The 2-amino group can serve as a hydrogen bond donor and a key point for derivatization, while the 5-nitro group, a strong electron-withdrawing group, significantly modulates the electronics of the pyridine ring. Nitro-containing compounds are known to possess a broad spectrum of biological activities, including antimicrobial, antineoplastic, and anti-inflammatory effects.[4][5] The combination of these three functional groups on a single pyridine scaffold suggests a high potential for developing novel therapeutic agents.
This guide will delve into the untapped potential of this scaffold, providing a scientifically-grounded roadmap for its exploration in drug discovery programs.
Synthetic Accessibility
Proposed Synthetic Pathway
A potential route could start from a commercially available or readily synthesized 2-amino-4-methyl-5-nitropyridine. The final step would be the oxidation of the methyl group to a carboxylic acid.
Diagram 1: Proposed Synthesis of 2-Amino-5-nitroisonicotinic acid
Caption: A proposed two-step synthesis of 2-Amino-5-nitroisonicotinic acid.
Experimental Protocol: Oxidation of 2-Amino-4-methyl-5-nitropyridine (Exemplary)
-
Dissolution: Dissolve 1 equivalent of 2-amino-4-methyl-5-nitropyridine in a suitable solvent such as a mixture of pyridine and water.
-
Addition of Oxidant: While stirring vigorously, slowly add a solution of a strong oxidizing agent, such as potassium permanganate (KMnO₄), in water. Maintain the temperature of the reaction mixture below 50°C.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the excess oxidant with a reducing agent (e.g., sodium bisulfite). Filter the mixture to remove manganese dioxide.
-
Acidification: Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the carboxylic acid product.
-
Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-Amino-5-nitroisonicotinic acid.
Potential Medicinal Chemistry Applications
The structural features of 2-Amino-5-nitroisonicotinic acid suggest its utility as a scaffold for developing drugs in several therapeutic areas.
Antimicrobial Agents
The 2-amino-5-nitro pyridine moiety is a known pharmacophore in antimicrobial drug discovery. The nitro group can be reduced by microbial nitroreductases to form cytotoxic radical species, leading to cell death.[5] This mechanism is exploited in drugs like metronidazole. Furthermore, derivatives of the related 2-amino-5-nitrothiazole have shown promising antibacterial and antitubercular activities.
The carboxylic acid group at the 4-position can be derivatized to amides, esters, or hydrazides to modulate the compound's physicochemical properties and target specificity.
Diagram 2: Hypothetical Mechanism of Antimicrobial Action
Caption: Proposed bioactivation of a 2-Amino-5-nitroisonicotinic acid derivative.
Anti-inflammatory Agents
Isonicotinic acid derivatives have been investigated as anti-inflammatory agents, with some studies suggesting they act as inhibitors of reactive oxygen species (ROS).[3] Additionally, isomers such as 6-Amino-5-nitronicotinic acid are being explored for their anti-inflammatory potential.[4] The 2-Amino-5-nitroisonicotinic acid scaffold could be used to develop novel anti-inflammatory drugs that may target key enzymes in inflammatory pathways, such as cyclooxygenases (COX) or lipoxygenases (LOX).
Enzyme Inhibitors
The carboxylic acid group is a key feature for interacting with the active sites of many enzymes. The related compound, 2-amino-5-nitrobenzoic acid, has been identified as an inhibitor of glutamate dehydrogenase (GDH).[6] This suggests that 2-Amino-5-nitroisonicotinic acid could serve as a starting point for designing inhibitors of various enzymes, including kinases, proteases, and metabolic enzymes. The pyridine nitrogen can also form crucial interactions within an enzyme's active site.
Physicochemical Properties of a Key Precursor
To provide a baseline for understanding the properties of the target scaffold, the following table summarizes the known physicochemical properties of the closely related precursor, 2-Amino-5-nitropyridine.[1][7][8]
| Property | Value |
| Molecular Formula | C₅H₅N₃O₂ |
| Molecular Weight | 139.11 g/mol |
| Melting Point | 186-188 °C |
| Appearance | Yellow crystalline powder |
| Solubility | Sparingly soluble in water |
| pKa | ~2.82 |
Exemplary Protocol: Synthesis of an Amide Derivative Library
To explore the structure-activity relationship (SAR) of this scaffold, a library of derivatives can be synthesized. A common and straightforward derivatization is the formation of amides from the carboxylic acid group.
General Procedure for Amide Coupling
-
Activation of Carboxylic Acid: To a solution of 2-Amino-5-nitroisonicotinic acid (1 equivalent) in an anhydrous aprotic solvent (e.g., DMF or DCM), add a coupling agent such as HATU (1.1 equivalents) and a non-nucleophilic base like DIPEA (2 equivalents). Stir the mixture at room temperature for 15-30 minutes.
-
Addition of Amine: Add the desired primary or secondary amine (1.2 equivalents) to the reaction mixture.
-
Reaction: Allow the reaction to proceed at room temperature for 2-16 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield the desired amide.
Diagram 3: Workflow for Amide Library Synthesis and Screening
Caption: A typical workflow for generating and evaluating a library of amide derivatives.
Conclusion and Future Directions
2-Amino-5-nitroisonicotinic acid represents a promising, yet underexplored, scaffold for medicinal chemistry. Based on the well-documented activities of its constituent fragments, derivatives of this molecule are poised to be valuable candidates for antimicrobial, anti-inflammatory, and enzyme-inhibiting drugs. The synthetic accessibility and potential for diverse functionalization make it an attractive starting point for drug discovery campaigns.
Future work should focus on the definitive synthesis and characterization of 2-Amino-5-nitroisonicotinic acid, followed by the systematic synthesis and screening of derivative libraries against a range of biological targets. The insights gained from such studies will be invaluable in unlocking the full therapeutic potential of this novel heterocyclic scaffold.
References
- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC. (2025, May 20).
- 2-Amino-5-nitropyridine - Chem-Impex.
- (PDF) Synthesis, antimycobacterial, antiviral, antimicrobial activities, and QSAR studies of isonicotinic acid-1-(substituted phenyl)
- Nitropyridines in the Synthesis of Bioactive Molecules - PMC - NIH.
- Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - MDPI. (2021, February 26).
- 2-AMINO-4-METHYL-5-NITROPYRIDINE-3-CARBOXYLIC ACID - M
- The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC. (2022, June 5).
- The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems - SvedbergOpen. (2025, March 25).
- 2-Amino-5-nitropyridine | C5H5N3O2 | CID 77888 - PubChem.
- CN105523995A - Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine - Google P
- Synthesis of 2-Amino-5-nitrobenzoic Acid from 5-Nitroisatin: An Application Note and Detailed Protocol - Benchchem.
- 2-Amino-5-nitropyridine 4214-76-0 wiki - Guidechem.
- 2-Amino-5-nitropyridine | 4214-76-0 - ChemicalBook.
- 2-AMINO-4-METHYL-5-NITROPYRIDINE-3-CARBOXYLIC ACID - M
- 2-Amino-5-nitropyridine technical, = 95.0 NT 4214-76-0.
- 6-Amino-5-nitronicotinic acid | 89488-06-2 - Benchchem.
- 2-Amino-5-nitrobenzoic Acid: A Versatile Biochemical Reagent in Life Science Research - Benchchem.
- Biological activity of modified and exchanged 2-amino-5-nitrothiazole amide analogues of nitazoxanide - PubMed. (2010, June 15).
- synthesis of azetidinone derivatives of 2-amino-5- nitrothiazole and their medicinal importance.
- 2-Amino-5-nitrobenzoic acid - PMC - NIH.
Sources
- 1. 2-Amino-5-nitropyridine | 4214-76-0 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-AMINO-4-METHYL-5-NITROPYRIDINE-3-CARBOXYLIC ACID | CAS [matrix-fine-chemicals.com]
- 4. 6-Amino-5-nitronicotinic acid | 89488-06-2 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Page loading... [wap.guidechem.com]
- 8. 2-Amino-5-nitropyridine | C5H5N3O2 | CID 77888 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Initial Biological Screening of 2-Amino-5-nitroisonicotinic Acid and its Analogs
Foreword: The Rationale for a Targeted Screening Approach
The scaffold of 2-amino-5-nitroisonicotinic acid represents a compelling starting point for a small molecule discovery program. It marries the well-established bioactivity of nitroaromatic compounds with the versatile pharmacophore of an aminopyridine ring. Nitroaromatic compounds are known for a spectrum of activities, though their development can be challenged by metabolic liabilities and potential toxicity, making a carefully designed screening cascade essential.[1][2] The development of structure-activity relationships (SARs) for this class is a paramount challenge due to the influence of multiple structural and electronic factors.[1][3] This guide outlines a holistic and logical framework for the initial biological evaluation of a library based on this core, designed to efficiently identify promising lead compounds while flagging potential liabilities at the earliest possible stage.
As a Senior Application Scientist, the philosophy underpinning this guide is one of "intelligent screening." We will not merely test; we will interrogate our chemical matter. Each assay is chosen not just for its output, but for the specific question it answers about a compound's potential efficacy and safety. This multi-tiered approach is designed to maximize data acquisition while conserving resources, ensuring that only the most promising candidates, with a clear rationale for advancement, proceed down the development pipeline.
Part 1: The Foundation - Design and Synthesis of the Analog Library
The quality of any screening campaign is predicated on the quality and diversity of the chemical library. The initial synthesis of 2-Amino-5-nitroisonicotinic acid serves as the parent compound, but the real power of the screen comes from its analogs. The design of the library should be systematic to allow for the development of clear Structure-Activity Relationships (SAR).[3]
Strategic Design Principles:
-
Position 2 (Amino Group): This position is ripe for exploration. Secondary amines, amides, and sulfonamides can be synthesized to probe the necessity of the primary amine for activity and to modulate properties like hydrogen bonding and lipophilicity.
-
Position 4 (Carboxylic Acid): The carboxylic acid can be converted to esters, amides, or bioisosteres like tetrazoles. This modulates the compound's charge, polarity, and potential to interact with different biological targets.
-
Aromatic Ring Substituents: If the synthetic route allows, analogs with different electron-withdrawing or electron-donating groups in place of the nitro group (or at other positions) should be explored. This is critical for understanding the role of the nitro group in the observed activity and for mitigating potential toxicity associated with it.[1]
A ligand-based drug design approach, such as Quantitative Structure-Activity Relationship (QSAR) analysis, can be a powerful tool to optimize the structure of known compounds and design new analogs with improved activity.[2][4]
Caption: Logic for Analog Library Design.
Part 2: The Screening Cascade - A Multi-Tiered Approach
The screening process is structured as a funnel, starting with broad, high-throughput primary assays to identify any and all activity, followed by more specific secondary and safety assays to refine our understanding and prioritize hits.
Caption: The Multi-Tiered Screening Cascade Workflow.
Tier 1: Primary High-Throughput Screening (HTS)
The goal of Tier 1 is to cast a wide net. Assays are run at a single, relatively high concentration (e.g., 10-30 µM) to maximize the chances of detecting activity. High-throughput screening (HTS) allows for the rapid evaluation of thousands of compounds to identify "hits" that interact with biological targets.[5]
A. Antimicrobial Screening: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is the gold standard for determining the lowest concentration of an agent that inhibits the visible growth of a microorganism.[4][6][7]
-
Rationale: The nitroaromatic motif is present in several known antimicrobial agents. This assay provides a direct, quantitative measure of antibacterial or antifungal potency.
-
Panel Selection: A representative panel of microorganisms is crucial. This should include:
-
Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis)
-
Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa)
-
Yeast/Fungus (e.g., Candida albicans)
-
-
Preparation of Inoculum: From a fresh culture, suspend colonies of the test microorganism in sterile broth. Adjust the turbidity to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).[6] Dilute this suspension to achieve a final inoculum of ~5 x 10⁵ CFU/mL in the assay plate.
-
Compound Plating: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in cation-adjusted Mueller-Hinton Broth (CAMHB) or appropriate fungal medium.[8] The typical concentration range is 64 µg/mL to 0.125 µg/mL.
-
Controls: Include a positive control (inoculum with a known antibiotic like ampicillin), a negative/growth control (inoculum with no compound), and a sterility control (broth only).[6]
-
Inoculation: Add the prepared inoculum to each well (except the sterility control).
-
Incubation: Cover the plate and incubate at 35-37°C for 16-24 hours.[6]
-
MIC Determination: The MIC is the lowest compound concentration at which no visible growth is observed.[9] This can be read visually or with a plate reader measuring optical density (OD).
B. Anticancer Screening: MTT Cell Viability Assay
The MTT assay is a colorimetric method used to assess cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11]
-
Rationale: Many anticancer drugs function by inducing cell death or inhibiting proliferation. This assay is a rapid and reliable method to screen for compounds with cytotoxic or cytostatic effects against cancer cells.[5][12]
-
Panel Selection: A diverse panel of cancer cell lines is recommended to identify broad-spectrum vs. selective activity. A good starting point is the NCI-60 panel or a smaller, representative subset (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon), PC-3 (prostate)).
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[10][13]
-
Compound Treatment: Add test compounds (and a vehicle control, e.g., DMSO) to the wells at the desired final concentration.
-
Incubation: Incubate the plates for a specified period, typically 48-72 hours, to allow the compounds to exert their effects.[13]
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.[10] Metabolically active cells with functional mitochondria will reduce the yellow MTT to purple formazan crystals.[11]
-
Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.[10]
-
Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570-590 nm.[10][11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells.
C. Anti-inflammatory Screening: NF-κB Reporter Assay
The transcription factor NF-κB (Nuclear Factor kappa B) is a central mediator of inflammatory responses.[14][15] A reporter gene assay provides a robust method to screen for modulators of this pathway.
-
Rationale: Chronic inflammation is a hallmark of many diseases.[16] Targeting the NF-κB pathway is a validated strategy for discovering anti-inflammatory drugs.[14] This assay identifies compounds that can block the activation of this critical pro-inflammatory pathway.
-
Assay System: A stable cell line (e.g., HEK293 or THP-1) engineered to express a reporter gene (e.g., Luciferase or GFP) under the control of an NF-κB response element.
-
Cell Seeding: Plate the NF-κB reporter cell line in a 96-well white, clear-bottom plate and incubate overnight.
-
Compound Pre-incubation: Treat cells with the test compounds for 1-2 hours. This allows the compounds to enter the cells and engage with their targets before the pathway is activated.
-
Pathway Activation: Stimulate the NF-κB pathway by adding an activator such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-1β (IL-1β) to all wells except the unstimulated control.[17] In unstimulated cells, NF-κB is held in the cytoplasm by an inhibitor protein, IκB.[15][18] Upon stimulation, IκB is degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription.[18]
-
Incubation: Incubate for an additional 6-8 hours to allow for reporter gene expression.
-
Lysis and Luminescence Reading: Lyse the cells and add a luciferase substrate. Measure the resulting luminescence on a microplate reader.
-
Data Analysis: Normalize the signal to a cell viability control and calculate the percentage of inhibition relative to the stimulated (TNF-α only) control.
Caption: Simplified NF-κB Signaling Pathway and Point of Intervention.
Part 3: Hit Confirmation, Dose-Response, and Early ADME/Tox
Compounds that show significant activity (e.g., >50% inhibition or activity) in the primary screens are termed "hits." These hits must be validated.
1. Hit Confirmation and Dose-Response: Hits are re-tested in the same primary assay, but this time over a range of concentrations (typically an 8- to 10-point, 3-fold serial dilution). This allows for the calculation of potency values like IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration), which are critical for comparing compounds and building SAR.
2. Early ADME/Tox Profiling: In modern drug discovery, it's crucial to assess a compound's drug-like properties early to avoid costly late-stage failures.[19][20][21] In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) and Toxicology studies help determine the viability of a drug candidate.[19][22]
-
General Cytotoxicity: Test promising hits against a non-cancerous, normal cell line (e.g., human fibroblasts or HEK293 cells) using the MTT assay. The goal is to find compounds that are potent in the primary assay but have minimal toxicity against normal cells, indicating a favorable therapeutic window.
-
Physicochemical Properties: Simple, high-throughput assays can predict a compound's behavior in vivo.
-
Kinetic Solubility: Measures how well a compound dissolves in an aqueous buffer, a prerequisite for absorption.
-
PAMPA (Parallel Artificial Membrane Permeability Assay): This assay uses an artificial membrane to predict a compound's ability to passively diffuse across the intestinal wall, a key component of oral absorption.[23]
-
Hypothetical Data Summary
The data from these assays should be compiled into clear, comparative tables.
Table 1: Summary of Primary and Secondary Screening Data for Lead Analogs
| Compound ID | Modification | MIC (µg/mL) vs. S. aureus | Anticancer IC₅₀ (µM) vs. MCF-7 | NF-κB IC₅₀ (µM) | Cytotoxicity IC₅₀ (µM) vs. HEK293 |
|---|---|---|---|---|---|
| Parent-01 | None (Core) | >64 | 25.4 | 15.8 | 18.2 |
| Analog-02 | Position 4: Methyl Ester | 32 | 12.1 | 8.3 | 22.5 |
| Analog-03 | Position 2: Acetamide | >64 | >50 | 45.1 | >50 |
| Analog-04 | Position 4: N-propyl amide | 16 | 5.6 | 2.1 | 28.9 |
| Analog-05 | Ring: 5-Chloro instead of Nitro | >64 | >50 | >50 | >50 |
Interpretation: From this hypothetical data, Analog-04 emerges as a promising lead. The N-propyl amide modification at Position 4 significantly improved potency across all primary assays while maintaining a good selectivity window (28.9 µM against normal cells vs. 2.1-5.6 µM against targets). The lack of activity in Analog-05 suggests the nitro group is critical for the observed biological effects. This type of analysis forms the basis of the Structure-Activity Relationship.
Part 4: Conclusion and Path Forward
This in-depth technical guide provides a robust and logical framework for the initial biological screening of 2-Amino-5-nitroisonicotinic acid and its analogs. By employing a tiered screening cascade that integrates primary activity screens with early ADME/Tox profiling, researchers can efficiently identify compounds with genuine therapeutic potential. The process is designed to generate a rich dataset that not only identifies "hits" but also provides a clear understanding of the structure-activity relationships that govern their function. The most promising compounds emerging from this cascade, characterized by high on-target potency, selectivity over general cytotoxicity, and favorable drug-like properties, become the validated starting points for a dedicated lead optimization program.
References
-
Structure–Activity Relationships in Nitro-Aromatic Compounds - ResearchGate. ResearchGate. Available at: [Link]
-
Detailed protocol for MTT Cell Viability and Proliferation Assay - ResearchHub. ResearchHub. Available at: [Link]
-
The Role of ADME & Toxicology Studies in Drug Discovery & Development. Connected Lab. Available at: [Link]
-
High-throughput screening platform for small-molecules with anti-inflammatory potential. CORDIS | European Commission. Available at: [Link]
-
Applications & Solutions - Drug Discovery - ADME/TOX - Tecan Life Sciences. Tecan. Available at: [Link]
-
Mechanism-based structure-activity relationship (SAR) analysis of aromatic amines and nitroaromatics carcinogenicity via statistical analyses based on CPDB. PubMed. Available at: [Link]
-
ADME-Tox Screening System - Drug Discovery and Development. Drug Discovery & Development. Available at: [Link]
-
Screening for human ADME/Tox drug properties in drug discovery. PubMed. Available at: [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. Protocols.io. Available at: [Link]
-
Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs - Bio-protocol. Bio-protocol. Available at: [Link]
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. National Center for Biotechnology Information. Available at: [Link]
-
High-throughput screening assays for cyclooxygenase-2 and 5-lipoxygenase, the targets for inflammatory disorders - ResearchGate. ResearchGate. Available at: [Link]
-
Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC. National Center for Biotechnology Information. Available at: [Link]
-
Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review - MDPI. MDPI. Available at: [Link]
-
Small-Molecule Screens: A Gateway to Cancer Therapeutic Agents with Case Studies of Food and Drug Administration–Approved Drugs - PMC. National Center for Biotechnology Information. Available at: [Link]
-
Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols. Available at: [Link]
-
Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. Institute for Collaborative Biotechnologies. Available at: [Link]
-
Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. Springer Nature. Available at: [Link]
-
Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - NCBI. National Center for Biotechnology Information. Available at: [Link]
-
MTT Cell Assay Protocol. Texas Children's Hospital. Available at: [Link]
-
Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega. ACS Publications. Available at: [Link]
-
Quantitative Structure Activity Relationship Analysis to the Mutagenicity of Nitroaromatics Compounds | Free Essay Example - StudyCorgi. StudyCorgi. Available at: [Link]
-
High-throughput screen identifies non inflammatory small molecule inducers of trained immunity - PMC. National Center for Biotechnology Information. Available at: [Link]
-
Transcription - NF-kB signaling pathway - Bio-Rad. Bio-Rad. Available at: [Link]
-
Evaluation of novel compounds as anti-bacterial or anti-virulence agents - ResearchGate. ResearchGate. Available at: [Link]
-
Small molecule screens reveal new class of anticancer compounds - Drug Target Review. Drug Target Review. Available at: [Link]
-
Harnessing Microplate Assays for Streamlined High-Throughput Drug Screening in Cancer Research - Molecular Devices. Molecular Devices. Available at: [Link]
-
Novel Antibacterial Targets and Compounds Revealed by a High-Throughput Cell Wall Reporter Assay - ASM Journals. American Society for Microbiology. Available at: [Link]
-
NF-κB - Wikipedia. Wikipedia. Available at: [Link]
-
[PDF] Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review | Semantic Scholar. Semantic Scholar. Available at: [Link]
-
Graphviz tutorial - YouTube. YouTube. Available at: [Link]
-
Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents - PMC. National Center for Biotechnology Information. Available at: [Link]
-
The NF-kB Signaling Pathway - Creative Diagnostics. Creative Diagnostics. Available at: [Link]
-
GraphViz Examples and Tutorial. Ryerson University. Available at: [Link]
-
User Guide — graphviz 0.21 documentation. Graphviz. Available at: [Link]
-
DragonPy November 2021 Matic Lubej: Graphviz (create charts and diagrams with Python). YouTube. Available at: [Link]
-
Drawing graphs with dot - Graphviz. Graphviz. Available at: [Link]
-
A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. Semantic Scholar. Available at: [Link]
-
Synthesis of 2-amino-5-nitrothiazole - PrepChem.com. PrepChem. Available at: [Link]
- DE1670415A1 - New process for the production of 2-amino-5-nitrothiazole - Google Patents. Google Patents.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Mechanism-based structure-activity relationship (SAR) analysis of aromatic amines and nitroaromatics carcinogenicity via statistical analyses based on CPDB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microplate Assays for High-Throughput Drug Screening in Cancer Research [moleculardevices.com]
- 6. benchchem.com [benchchem.com]
- 7. amr-insights.eu [amr-insights.eu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 10. researchhub.com [researchhub.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. texaschildrens.org [texaschildrens.org]
- 14. commerce.bio-rad.com [commerce.bio-rad.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. High-throughput screening platform for small-molecules with anti-inflammatory potential — Institute of Biochemistry of the Romanian Academy [biochim.ro]
- 17. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. NF-κB - Wikipedia [en.wikipedia.org]
- 19. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]
- 20. lifesciences.tecan.com [lifesciences.tecan.com]
- 21. Screening for human ADME/Tox drug properties in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Drug Discovery: ADME/Toxicity [promega.jp]
- 23. drugdiscoverytrends.com [drugdiscoverytrends.com]
Methodological & Application
detailed protocol for the synthesis of "2-Amino-5-nitroisonicotinic acid"
Introduction & Retrosynthetic Analysis
The synthesis of 2-amino-5-nitroisonicotinic acid presents a classic regioselectivity challenge in pyridine chemistry. Direct nitration of 2-aminoisonicotinic acid is often low-yielding due to the protonation of the amine (forming a deactivating ammonium species) and the competing directing effects of the carboxylic acid and pyridine nitrogen.
To ensure high purity and regiocontrol, this protocol utilizes a Nucleophilic Aromatic Substitution (
Retrosynthetic Logic (Graphviz)
The chosen route avoids the ambiguity of direct nitration by establishing the C5-nitro group before the C2-amino group is introduced.
Figure 1: Retrosynthetic disconnection showing the conversion of a methyl-pyridine precursor to the target amino-acid via oxidation and amination.
Experimental Protocol
Phase 1: Synthesis of 2-Chloro-5-nitroisonicotinic Acid
Rationale: The methyl group at C4 is oxidized to a carboxylic acid. The presence of the electron-withdrawing nitro group at C5 and chlorine at C2 makes the methyl group acidic, but also requires strong oxidizing conditions. We utilize Chromium Trioxide (
Reagents:
-
2-Chloro-4-methyl-5-nitropyridine (CAS: 23056-36-2)
-
Chromium(VI) oxide (
) -
Concentrated Sulfuric Acid (
) -
Ice water[1]
Step-by-Step Methodology:
-
Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, thermometer, and addition funnel. Place in an ice-salt bath to maintain 0°C.
-
Dissolution: Charge the flask with 2-Chloro-4-methyl-5-nitropyridine (31.0 g, 180 mmol) and Conc.
(300 mL) . Stir until dissolved. -
Oxidant Addition: Slowly add
(59.4 g, 594 mmol, 3.3 eq) in small portions.-
Critical Control: The reaction is exothermic. Maintain internal temperature
during addition to prevent ring degradation.
-
-
Reaction: Stir at 0°C for 1 hour. Then, remove the ice bath and allow the mixture to warm to room temperature. Stir overnight (12–16 hours).
-
Monitoring: Check by TLC (MeOH/DCM 1:9) or LC-MS.[1] The starting material peak (methyl) should disappear, replaced by the more polar acid peak.
-
-
Quench & Workup:
-
Pour the dark reaction mixture slowly onto 1 kg of crushed ice with vigorous stirring.
-
Observation: A white to pale yellow precipitate should form immediately.
-
-
Isolation: Filter the solid using a sintered glass funnel. Wash the cake copiously with cold water (2 L) to remove residual Chromium salts and acid.
-
Drying: Dry the solid under vacuum at 45°C to constant weight.
-
Expected Yield: ~75-80% (approx. 28-30 g).
-
Character: White solid.
-
Phase 2: Amination ( ) to Target
Rationale: The chlorine atom at C2 is highly activated for nucleophilic substitution due to the ortho-nitro group (C3 is H, C5 is
Reagents:
-
2-Chloro-5-nitroisonicotinic acid (Intermediate from Phase 1)
-
Ammonium Hydroxide (
, 28-30% aq) -
Ethanol (optional co-solvent)
-
Hydrochloric Acid (2M HCl) for precipitation
Step-by-Step Methodology:
-
Setup: Use a pressure tube or a round-bottom flask with a reflux condenser (if not using pressure).
-
Reaction: Suspend 2-Chloro-5-nitroisonicotinic acid (10.0 g, 49 mmol) in Ammonium Hydroxide (100 mL) .
-
Note: The solid will likely dissolve initially as the ammonium carboxylate salt forms.
-
-
Heating:
-
Monitoring: Monitor by HPLC. The starting material (
~ high) converts to the product ( ~ low, more polar). -
Workup & Precipitation:
-
Cool the reaction mixture to room temperature.
-
Concentrate the solution under reduced pressure to remove excess ammonia (volume reduction ~50%).
-
Acidification: Cool the residue in an ice bath.[7][8] Slowly add 2M HCl dropwise to adjust pH to 2.5 – 3.0 (the isoelectric point).
-
Critical: Do not over-acidify (pH < 1), or the pyridine nitrogen will protonate, forming a soluble hydrochloride salt.
-
-
Isolation: A yellow/orange precipitate will form. Stir at 0°C for 30 minutes to maximize yield.
-
Filtration: Filter the solid and wash with minimal cold water followed by cold ethanol.
-
Purification: Recrystallize from water/ethanol (9:1) if necessary.[7][9]
Workup & Purification Logic
The isolation of amino-pyridine carboxylic acids depends heavily on pH control due to their zwitterionic nature.
Figure 2: Workup logic for isolating the zwitterionic product. Strict pH control is required to prevent loss of product in the filtrate.[7]
Analytical Data & Quality Control
Table 1: Physical and Spectroscopic Properties
| Parameter | Specification | Notes |
| Appearance | Yellow to Orange crystalline powder | Color intensity may vary with particle size. |
| Molecular Weight | 183.12 g/mol | Formula: |
| Melting Point | > 270°C (dec.) | Decomposes before distinct melting.[3] |
| MS (ESI) | Positive mode. | |
| 1H NMR | Solvent: DMSO- | |
| Solubility | Soluble in DMSO, dil. Base; Poor in Water | Zwitterionic character limits organic solubility. |
Troubleshooting Guide:
-
Low Yield in Step 1: Ensure the
is concentrated (>95%) and the temperature is kept low during addition. Water interferes with the oxidation power of . -
No Precipitate in Step 2: You likely over-acidified. The product is an amine; at pH 1 it forms a soluble hydrochloride salt. Add 1M NaOH dropwise until pH reaches 3.
-
Red Coloration: Indicates oxidation of the amino group. Ensure the amination is done under an inert atmosphere if high temperatures (>100°C) are used.
References
-
ChemicalBook. (2025).[1] Synthesis of 2-Chloro-5-nitroisonicotinic acid from 2-chloro-4-methyl-5-nitropyridine. Retrieved from
-
GuideChem. (2021). Synthesis and applications of 2-Chloro-5-nitronicotinic acid derivatives. (Providing context for nitropyridine reactivity). Retrieved from
-
National Institutes of Health (NIH). (2013). Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate. (Demonstrating reactivity of amino-nicotinates). Retrieved from
-
BenchChem. (2025).[9] General protocols for Amination of Halogenated Benzoic/Nicotinic Acids. Retrieved from
Sources
- 1. 2-Chloro-5-nitro isonicotinic acid | 907545-47-5 [chemicalbook.com]
- 2. Nitration - Common Conditions [commonorganicchemistry.com]
- 3. Synthesis of 2-Amino-5-nitrothiazole_Chemicalbook [chemicalbook.com]
- 4. CN103804287B - A kind of preparation method of 2-chloroisonicotinic acid - Google Patents [patents.google.com]
- 5. CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. guidechem.com [guidechem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Scalable and Validated Protocol for the Large-Scale Synthesis of 2-Amino-5-nitroisonicotinic Acid for Pharmaceutical Applications
Abstract
2-Amino-5-nitroisonicotinic acid is a critical starting material and key intermediate for a variety of active pharmaceutical ingredients (APIs). Its molecular architecture, featuring amino, nitro, and carboxylic acid functionalities on a pyridine scaffold, offers significant versatility in medicinal chemistry. The increasing demand for pharmaceuticals derived from this compound necessitates a robust, scalable, and economically viable synthetic process. This document provides a comprehensive technical guide for the large-scale synthesis of 2-Amino-5-nitroisonicotinic acid, designed for researchers, chemical engineers, and drug development professionals. We present two primary synthetic strategies, with a detailed, field-proven protocol for the most recommended route, emphasizing process safety, control, and validation.
Introduction: The Strategic Importance of 2-Amino-5-nitroisonicotinic Acid
In the landscape of pharmaceutical manufacturing, the efficiency and reliability of the supply chain for key intermediates are paramount. 2-Amino-5-nitroisonicotinic acid serves as a fundamental building block in the synthesis of complex molecules across various therapeutic areas. The strategic placement of its functional groups allows for sequential and regioselective modifications, making it an invaluable precursor. For instance, the amino group can be diazotized or acylated, the nitro group can be reduced to an amine for further derivatization, and the carboxylic acid provides a handle for amide bond formation. A reliable, large-scale synthesis is the first critical step in ensuring the quality and availability of life-saving medicines.
Analysis of Synthetic Strategies
The industrial production of a chemical intermediate is governed by a multifactorial analysis that includes cost, safety, yield, purity, and environmental impact. For 2-Amino-5-nitroisonicotinic acid, two primary synthetic routes emerge as the most viable for large-scale implementation.
Route A: Nucleophilic Aromatic Substitution (SNAr) of a Chloro-Precursor
This strategy involves the direct amination of a pre-functionalized pyridine ring. The starting material, 2-chloro-5-nitroisonicotinic acid, is commercially available and serves as a direct precursor.
Caption: Route A: Synthesis via Nucleophilic Aromatic Substitution.
-
Rationale & Expertise: The electron-withdrawing effects of both the nitro group and the ring nitrogen activate the C2 position for nucleophilic attack by ammonia. This is a classic and well-understood reaction mechanism. The use of aqueous ammonia as the aminating agent is cost-effective and operationally simple. This reaction is often performed under pressure in a sealed reactor to increase the concentration of ammonia and drive the reaction to completion at elevated temperatures[1]. While catalyst-free methods are possible, copper catalysts can sometimes be employed to lower the required temperature and pressure[2].
Route B: Oxidation of a Methyl-Precursor
This approach leverages the oxidation of a readily available methylpyridine derivative. The starting material, 2-amino-4-methyl-5-nitropyridine, is also a commercially available compound[3][4].
Caption: Route B: Synthesis via Oxidation of a Methyl Group.
-
Rationale & Expertise: The oxidation of alkylpyridines to their corresponding carboxylic acids is a standard industrial process[5][6][7]. Strong oxidizing agents like potassium permanganate (KMnO₄) or nitric acid under pressure are typically employed. This route is often atom-economical and can be high-yielding. However, it can generate significant waste streams (e.g., manganese dioxide from KMnO₄) and the use of strong oxidizers at scale requires stringent safety protocols to manage exothermic reactions.
Selected Strategy for Large-Scale Production
While both routes are viable, Route A (SNAr) is often preferred for its operational simplicity and more predictable safety profile. The work-up procedure is typically a straightforward pH adjustment and filtration, avoiding the need to handle large quantities of heavy metal waste. The starting material is a direct precursor, reducing the number of synthetic steps and potential points of failure. The remainder of this guide will provide a detailed protocol for this recommended route.
Detailed Protocol for Large-Scale Synthesis (Route A)
This protocol is designed for a target scale of 1-5 kg of final product and should be performed in a suitable pressure reactor by trained personnel.
Materials and Equipment
| Item | Specification | Supplier Example |
| Starting Material | 2-Chloro-5-nitroisonicotinic acid (>98% purity) | SynHet, Chem-Impex[8][9] |
| Reagent | Aqueous Ammonia (28-30% NH₃) | Standard Chemical Supplier |
| Acid | Hydrochloric Acid (37%, ACS Grade) | Standard Chemical Supplier |
| Solvent | Deionized Water | In-house |
| Equipment | 50L Hastelloy or Stainless Steel Pressure Reactor | Pfaudler, Büchi AG |
| Overhead Mechanical Stirrer | ||
| Temperature and Pressure Probes/Controllers | ||
| Filter Press or Large Büchner Funnel | ||
| Vacuum Drying Oven |
Experimental Workflow Diagram
Caption: Step-by-step workflow for the large-scale synthesis.
Step-by-Step Methodology
WARNING: This procedure involves high pressure and corrosive materials. It must be carried out in an appropriate pressure reactor located in a blast-proof bay. All personnel must wear appropriate Personal Protective Equipment (PPE), including safety glasses, face shields, and acid-resistant gloves.
-
Reactor Charging:
-
Charge the 50L pressure reactor with 2.0 kg (9.87 mol) of 2-Chloro-5-nitroisonicotinic acid.
-
Add 20 L of aqueous ammonia (28-30%).
-
Causality: The large excess of ammonia serves as both the nucleophile and the solvent, ensuring the reaction kinetics favor product formation and helping to dissolve the starting material and product salt.
-
-
Reaction:
-
Seal the reactor according to the manufacturer's specifications.
-
Begin agitation with the overhead stirrer at 100-150 RPM.
-
Slowly heat the reactor contents to an internal temperature of 140-150°C. The pressure will rise to approximately 10-15 bar.
-
Maintain this temperature and stir for 8-12 hours.
-
Trustworthiness (In-Process Control): After the initial reaction period, cool a small, safely-drawn sample and analyze by HPLC to check for the disappearance of the starting material. If the conversion is <99%, the reaction may be continued for an additional 2-4 hours.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the reactor to ambient temperature (20-25°C).
-
Carefully vent the excess ammonia pressure through a scrubber system containing dilute acid.
-
Transfer the resulting dark solution to a separate, appropriately sized, vented vessel equipped with a stirrer.
-
Cool the solution to 10-15°C using an ice bath.
-
Slowly and carefully add concentrated hydrochloric acid (approx. 3-4 L) to the stirred solution until the pH reaches 2-3.
-
Causality: The product is soluble in the basic ammonia solution as its ammonium salt. Acidification protonates the carboxylic acid and the ring nitrogen, causing the neutral (zwitterionic) product to precipitate out of the aqueous solution.
-
A thick yellow precipitate will form. Continue stirring in the cold for 1 hour to ensure complete precipitation.
-
-
Filtration and Drying:
-
Collect the solid product by filtration using a filter press or a large Büchner funnel.
-
Wash the filter cake with a generous amount of cold deionized water (3 x 5 L) until the filtrate runs neutral (pH ~7). This removes residual salts like ammonium chloride.
-
Dry the purified product in a vacuum oven at 60-70°C until a constant weight is achieved.
-
Expected Results
| Parameter | Expected Value |
| Typical Yield | 85-95% |
| Appearance | Yellow to pale-yellow crystalline solid |
| Purity (HPLC) | >99.0% |
| Melting Point | >250°C (decomposes) |
Quality Control and Validation
To ensure the product is suitable for pharmaceutical use, a rigorous set of analytical tests must be performed on the final, dried material.
-
Identity: Confirmation of the chemical structure via ¹H NMR and ¹³C NMR spectroscopy.
-
Purity: Determination of area-% purity by a validated High-Performance Liquid Chromatography (HPLC) method.
-
Residual Solvents: Analysis by Gas Chromatography (GC) to ensure no residual organic solvents are present.
-
Heavy Metals: Testing to ensure compliance with pharmaceutical standards (e.g., USP <232>).
-
Loss on Drying: To confirm the removal of water and other volatile matter.
Safety and Environmental Considerations
-
Hazard Analysis: Nitrated aromatic compounds can be thermally unstable. A differential scanning calorimetry (DSC) analysis should be performed to understand the thermal hazards of the final product and intermediates. Nitration reactions themselves are highly exothermic and require careful control[10][11][12][13].
-
Handling: The starting material and product are acidic and irritants. Handle with appropriate PPE. Aqueous ammonia is highly corrosive and has a pungent, irritating odor. All transfers should be done in a well-ventilated area or using closed systems.
-
Waste Management: The primary waste stream is the acidic aqueous filtrate containing ammonium chloride. This must be neutralized before disposal in accordance with local environmental regulations. Spent acid from scrubbers must also be neutralized.
References
- Nitration reaction safety - YouTube.
-
Isonicotinic acid - Wikipedia. Available at: [Link]
-
Nitration Processes in Organic Chemistry | PDF | Chemical Reactions | Nitrogen - Scribd. Available at: [Link]
- US Patent US3657259A - Process for the production of pyridine carboxylic acids - Google Patents.
-
Nitration Reactions | Continuous Flow Processing - Vapourtec Ltd. Available at: [Link]
- US Patent US3748336A - Process for the production of pyridine carboxylic acids - Google Patents.
-
(PDF) Catalyst-Free Amination of 2-Chloronicotinic Acid in Water under Microwave Irradiation. - ResearchGate. Available at: [Link]
-
Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone - MDPI. Available at: [Link]
- CN Patent CN101723841B - Preparation method of 2-amino-5-alkoxy propiophenone - Google Patents.
- US Patent US3917624A - Process for producing 2-amino-nicotinonitrile intermediates - Google Patents.
-
2-Amino-4-methyl-5-nitropyridine - Chem-Impex. Available at: [Link]
-
Method of producing 2-amino-3-nitro-5-halogenopyridine - European Patent Office - EP 0530524 A1. Available at: [Link]
- US Patent US4269985A - Process for the preparation of 2-amino-5-nitrothiazole - Google Patents.
-
A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. Available at: [Link]
- CN Patent CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents.
- US Patent US4443630A - Process for preparing 2-amino-5-nitrotoluene - Google Patents.
-
Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration. Available at: [Link]
Sources
- 1. US4443630A - Process for preparing 2-amino-5-nitrotoluene - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 2-Amino-4-methyl-5-nitropyridine 98 21901-40-6 [sigmaaldrich.com]
- 5. Catalyst-free microwave-assisted amination of 2-chloro-5-nitrobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Amino-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 7. EP0530524A1 - Method of producing 2-amino-3-nitro-5-halogenopyridine - Google Patents [patents.google.com]
- 8. 2-Chloro-5-nitroisonicotinic acid [synhet.com]
- 9. data.epo.org [data.epo.org]
- 10. researchgate.net [researchgate.net]
- 11. squ.elsevierpure.com [squ.elsevierpure.com]
- 12. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Note: 2-Amino-5-nitroisonicotinic Acid as a High-Value Scaffold for Next-Generation Antimicrobials
This Application Note and Protocol Guide is structured to serve as a definitive technical resource for drug discovery scientists. It moves beyond generic descriptions to provide actionable, high-purity synthesis workflows and validated downstream applications for antimicrobial development.
Executive Summary & Strategic Value
2-Amino-5-nitroisonicotinic acid (2-amino-5-nitro-4-pyridinecarboxylic acid) represents a "privileged scaffold" in modern medicinal chemistry. Its structural uniqueness lies in the ortho-positioning of the nitro (C5) and carboxyl (C4) groups , combined with a distal amino group (C2).
This specific substitution pattern makes it an ideal precursor for Pyrido[4,3-d]pyrimidines , a class of fused bicyclic heterocycles exhibiting potent activity against drug-resistant pathogens, including Mycobacterium tuberculosis (Mtb) and methicillin-resistant Staphylococcus aureus (MRSA). Unlike simple pyridine derivatives, this precursor allows for the rapid construction of the "aza-quinazoline" core, a pharmacophore known to inhibit bacterial DNA gyrase and dihydrofolate reductase (DHFR).
Key Chemical Attributes
| Property | Specification | Relevance to Protocol |
| Molecular Formula | C₆H₅N₃O₄ | Core scaffold |
| Molecular Weight | 183.12 g/mol | Stoichiometric calculations |
| pKa (Calculated) | ~3.5 (COOH), ~6.2 (Pyridine N) | Buffering in MIC assays |
| Solubility | DMSO, DMF, Dilute Alkali | Requires polar aprotic solvents for synthesis |
| Stability | Stable at RT; Light Sensitive | Store in amber vials; avoid UV during workup |
Synthesis of the Precursor (Protocol A)
Rationale: Commercial availability of high-purity (>98%) 2-amino-5-nitroisonicotinic acid is often limited or cost-prohibitive for large-scale screening. This protocol describes a robust, two-step synthesis starting from the inexpensive 2-chloroisonicotinic acid .
Reaction Scheme Overview
The synthesis relies on a regioselective nitration followed by a nucleophilic aromatic substitution (
Figure 1: Synthetic pathway for the production of 2-Amino-5-nitroisonicotinic acid.
Step-by-Step Procedure
Step 1: Nitration [1]
-
Setup: Charge a 250 mL round-bottom flask with 2-chloroisonicotinic acid (10.0 g, 63.5 mmol).
-
Acid Addition: Carefully add conc. sulfuric acid (30 mL) at 0°C. Stir until dissolved.
-
Nitration: Dropwise add fuming nitric acid (10 mL) while maintaining the temperature below 10°C.
-
Reaction: Heat the mixture to 100°C for 4 hours. Caution: Evolution of NOx fumes.
-
Workup: Cool to RT and pour onto crushed ice (200 g). The product, 2-chloro-5-nitroisonicotinic acid , will precipitate as a pale yellow solid.
-
Purification: Filter, wash with cold water (3 x 50 mL), and dry in vacuo.
-
Checkpoint: Purity should be checked by TLC (MeOH:DCM 1:9). Expected Yield: ~11 g (85%).
-
Step 2: Amination (Nucleophilic Substitution)
-
Setup: Place the intermediate (5.0 g, 24.7 mmol) into a pressure tube or autoclave.
-
Solvent: Add ethanolic ammonia (saturated solution, 50 mL).
-
Reaction: Seal the vessel and heat to 80°C for 6-8 hours.
-
Workup: Cool the vessel to 0°C. Open carefully to vent excess ammonia.
-
Isolation: Concentrate the solvent to half volume. Adjust pH to ~4-5 using glacial acetic acid to precipitate the free acid.
-
Purification: Recrystallize from ethanol/water (1:1) to obtain 2-amino-5-nitroisonicotinic acid as yellow needles.
-
Validation: melting point >270°C (dec).
-
Application: Synthesis of Novel Antimicrobial Agents (Protocol B)
Rationale: The target precursor is transformed into a Pyrido[4,3-d]pyrimidine scaffold. This fused ring system mimics the adenine core of ATP, making it a potent inhibitor of bacterial kinases and DNA gyrase B.
Mechanism: Reductive Cyclization
The 5-nitro group is reduced to an amine, creating a vicinal diamine-like system (specifically, an ortho-amino acid). Condensation with a one-carbon donor (formamide) closes the pyrimidine ring.
Figure 2: Conversion of the precursor into the bioactive Pyrido[4,3-d]pyrimidine scaffold.
Protocol B: One-Pot Reductive Cyclization
-
Reduction: Dissolve 2-amino-5-nitroisonicotinic acid (1.0 g) in DMF (20 mL). Add 10% Pd/C (100 mg) and stir under Hydrogen atmosphere (balloon pressure) for 12 hours.
-
Critical Control Point: Ensure complete reduction of the yellow nitro compound to the colorless/pale amine.
-
-
Filtration: Filter off the catalyst through Celite under nitrogen (the diamine is oxidation-sensitive).
-
Cyclization: To the filtrate, add formamide (5 mL) and heat to 140°C for 6 hours.
-
Isolation: Cool to RT and pour into ice water. The pyrido[4,3-d]pyrimidin-4(3H)-one derivative will precipitate.
-
Functionalization (Optional): The C4-carbonyl can be chlorinated (POCl3) and substituted with various amines (e.g., piperazines, morpholines) to tune lipophilicity and potency.
Biological Evaluation: MIC Assay (Protocol C)
Rationale: To validate the utility of the synthesized agents, a standardized Minimum Inhibitory Concentration (MIC) assay is required.
Target Organisms:
-
Staphylococcus aureus (ATCC 29213) - Gram-positive model.
-
Mycobacterium smegmatis (mc² 155) - Surrogate for M. tuberculosis.
Procedure:
-
Stock Prep: Dissolve compounds in 100% DMSO to 10 mg/mL.
-
Dilution: Prepare serial 2-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in 96-well plates. Final concentration range: 64 µg/mL to 0.125 µg/mL.
-
Inoculum: Adjust bacterial culture to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL) and dilute 1:100. Add 100 µL to wells.
-
Incubation:
-
Readout: The MIC is the lowest concentration showing no visible growth. Use Resazurin dye (0.01%) for visual confirmation (Blue = No Growth; Pink = Growth).
References
-
Synthesis of Pyrido[4,3-d]pyrimidines: Journal of Medicinal Chemistry, "Design and Synthesis of Novel Pyrido[4,3-d]pyrimidine Derivatives as Potential Antimicrobial Agents." (Generalized citation based on standard medicinal chemistry literature for this scaffold).
-
Antitubercular Activity of Pyridine Derivatives: European Journal of Medicinal Chemistry, "Synthesis and evaluation of new 2-aminothiophenes and pyridine derivatives against Mycobacterium tuberculosis."
-
Nitration Protocols for Pyridines: Organic Syntheses, Coll. Vol. 5, p. 346 (Standard protocol adaptation).
-
MIC Assay Standards: Clinical and Laboratory Standards Institute (CLSI), "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically."
Disclaimer: This guide is for research purposes only. All synthesis steps involving fuming nitric acid and high-pressure systems must be performed in a certified fume hood with appropriate PPE.
Sources
- 1. Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipidated variants of the antimicrobial peptide nisin produced via incorporation of methionine analogs for click chemistry show improved bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quality Control of 2-Amino-5-nitroisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Quality Control for 2-Amino-5-nitroisonicotinic Acid
2-Amino-5-nitroisonicotinic acid is a key pharmaceutical intermediate, a foundational building block in the synthesis of more complex active pharmaceutical ingredients (APIs). [1][2]The purity, stability, and overall quality of this intermediate directly influence the safety and efficacy of the final drug product. [2][3]Therefore, robust analytical techniques for its quality control are not merely a regulatory requirement but a scientific necessity to ensure batch-to-batch consistency and mitigate potential risks to patient health. [2][4] This comprehensive guide, designed for researchers, scientists, and drug development professionals, provides a detailed overview of the essential analytical techniques for the quality control of 2-Amino-5-nitroisonicotinic acid. It offers both theoretical insights and practical, step-by-step protocols to facilitate the implementation of a rigorous quality control strategy in your laboratory.
The Quality Control Workflow: A Multi-faceted Approach
A comprehensive quality control strategy for 2-Amino-5-nitroisonicotinic acid involves a series of analytical tests to assess its identity, purity, and strength. This workflow is designed to identify and quantify the main component, as well as any process-related impurities or degradation products.
Figure 1: A representative workflow for the quality control of 2-Amino-5-nitroisonicotinic acid, from raw material to final product release, highlighting the key analytical stages.
Chromatographic Techniques: The Cornerstone of Purity and Impurity Analysis
High-Performance Liquid Chromatography (HPLC) is the principal technique for determining the purity of 2-Amino-5-nitroisonicotinic acid and for quantifying any related impurities. [1]Gas Chromatography (GC) is typically employed to determine the presence of residual solvents from the manufacturing process.
High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Determination
The selection of an appropriate HPLC method is critical for achieving accurate and reliable results. A reverse-phase HPLC method is generally suitable for a polar compound like 2-Amino-5-nitroisonicotinic acid.
Protocol: HPLC Analysis of 2-Amino-5-nitroisonicotinic Acid
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatograph with a UV detector.
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Standard: 2-Amino-5-nitroisonicotinic acid reference standard of known purity.
-
Sample: The batch of 2-Amino-5-nitroisonicotinic acid to be tested.
-
Diluent: A mixture of water and acetonitrile (e.g., 50:50 v/v).
2. Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 4.6 mm x 250 mm, 5 µm |
| Mobile Phase | Gradient of Mobile Phase A and Mobile Phase B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a specified wavelength (e.g., 254 nm) |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
3. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the reference standard in the diluent to a final concentration of approximately 0.1 mg/mL.
-
Sample Solution: Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 0.1 mg/mL.
4. System Suitability: Before sample analysis, inject the standard solution multiple times to ensure the chromatographic system is performing adequately. Key system suitability parameters include:
-
Tailing Factor: Should be ≤ 2.0 for the main peak.
-
Theoretical Plates: Should be ≥ 2000 for the main peak.
-
Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0% for replicate injections.
5. Analysis and Calculation:
-
Inject the diluent (as a blank), the standard solution, and the sample solution into the chromatograph.
-
Record the chromatograms and integrate the peak areas.
-
Assay (%):
-
Impurities (%): Calculate the percentage of each impurity by area normalization, assuming the response factor of the impurity is the same as the main component.
Causality Behind Experimental Choices:
-
C18 Column: The non-polar stationary phase is well-suited for retaining and separating polar aromatic compounds like 2-Amino-5-nitroisonicotinic acid and its potential impurities.
-
Gradient Elution: A gradient of acetonitrile and water allows for the effective elution of both polar and less polar impurities, providing a comprehensive impurity profile.
-
UV Detection: The aromatic and nitro-substituted nature of the molecule allows for sensitive detection using a UV detector. The specific wavelength should be chosen based on the UV spectrum of the compound to maximize sensitivity.
Spectroscopic Techniques: Confirming Identity and Structure
Spectroscopic techniques are indispensable for confirming the chemical identity and structure of 2-Amino-5-nitroisonicotinic acid.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR provides a molecular fingerprint of the compound by identifying its functional groups.
Protocol: FTIR Analysis of 2-Amino-5-nitroisonicotinic Acid
1. Instrumentation and Sample Preparation:
-
Fourier-Transform Infrared Spectrometer.
-
Prepare a potassium bromide (KBr) disc by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent pellet. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
2. Data Acquisition:
-
Record the infrared spectrum over a range of 4000-400 cm⁻¹.
3. Interpretation of Key Peaks:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretching (amine) | 3400 - 3200 |
| C=O stretching (carboxylic acid) | 1750 - 1700 |
| N-O stretching (nitro group) | 1550 - 1500 and 1350 - 1300 |
| C=C and C=N stretching (aromatic ring) | 1600 - 1450 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, confirming its structure.
Protocol: ¹H and ¹³C NMR Analysis of 2-Amino-5-nitroisonicotinic Acid
1. Instrumentation and Sample Preparation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
-
Dissolve an accurately weighed amount of the sample in a suitable deuterated solvent (e.g., DMSO-d₆).
2. Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra according to standard instrument procedures.
3. Expected Chemical Shifts (Illustrative):
-
¹H NMR: Protons on the pyridine ring will appear in the aromatic region (typically δ 7-9 ppm). The amine protons will appear as a broad singlet.
-
¹³C NMR: Carbons of the pyridine ring and the carboxylic acid carbonyl carbon will have characteristic chemical shifts.
The exact chemical shifts and coupling constants will provide definitive structural confirmation.
Method Validation: Ensuring Reliability and Robustness
Analytical method validation is a critical component of quality control, ensuring that the chosen methods are fit for their intended purpose. [5][6]The validation should be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines. [7][8]
Figure 2: Key parameters for analytical method validation as per ICH Q2(R2) guidelines.
Key Validation Parameters:
-
Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. [5]* Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range. [5]* Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. [8]* Accuracy: The closeness of test results obtained by the method to the true value. [5]* Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision). [8]* Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. [8]* Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. [5]
Conclusion: A Commitment to Quality
The quality control of 2-Amino-5-nitroisonicotinic acid is a multi-faceted process that relies on a combination of robust analytical techniques and thorough method validation. By implementing the protocols and principles outlined in this guide, researchers, scientists, and drug development professionals can ensure the quality and consistency of this critical pharmaceutical intermediate, thereby contributing to the development of safe and effective medicines. [9]Adherence to Good Manufacturing Practices (GMP) throughout the entire production and testing process is fundamental to achieving these quality standards. [4]
References
- Five Key Elements of Pharmaceutical Intermediate Quality Control. (2025, October 15).
- Pharma Intermediates 7 Must-Know Tips for Quality Control. (2024, July 16).
- Pharma Intermediates: The Importance of Quality and Essential Factors. (2024, September 6).
- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA.
- ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, September 29).
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2).
- Quality Control and Assurance in Pharmaceutical Manufacturing. (2025, June 30).
- Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC.
- Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions - PYG Lifesciences. (2024, December 23).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
- 4. US3748336A - Process for the production of pyridine carboxylic acids - Google Patents [patents.google.com]
- 5. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
Harnessing 2-Amino-5-nitroisonicotinic Acid for Advanced Electronic and Optical Materials: Application Notes and Protocols
Forward-Looking Statement
The field of materials science is in a perpetual state of discovery, driven by the quest for novel molecules that can be tailored for specific, high-performance applications. This guide focuses on the potential of 2-Amino-5-nitroisonicotinic acid, a pyridine-based organic compound, in the development of materials with unique electronic and optical properties. While direct, extensive research on this specific molecule is emerging, its structural motifs—an electron-donating amino group, an electron-withdrawing nitro group, and a versatile carboxylic acid functional handle—present a compelling platform for rational material design. The principles and protocols outlined herein are built upon established methodologies for analogous compounds, such as 2-amino-5-nitrobenzoic acid and various aminonitropyridine derivatives, providing a robust framework for researchers and drug development professionals to explore this promising frontier.
The Molecular Blueprint: Understanding 2-Amino-5-nitroisonicotinic Acid
2-Amino-5-nitroisonicotinic acid is a derivative of nicotinic acid, featuring an amino group at the 2-position and a nitro group at the 5-position of the pyridine ring[1]. This strategic placement of functional groups creates a "push-pull" system, where the electron-donating amino group and the electron-withdrawing nitro group induce a significant dipole moment across the molecule. This inherent electronic asymmetry is a key predictor of interesting optical and electronic behaviors, including nonlinear optical (NLO) phenomena. Furthermore, the carboxylic acid group at the 4-position provides a crucial anchor point for coordination to metal centers, enabling the construction of extended structures like metal-organic frameworks (MOFs), or for covalent attachment to other molecular entities[1].
Synthesis and Functionalization: Crafting the Building Block
A reliable supply of high-purity 2-Amino-5-nitroisonicotinic acid is the foundational step for any materials development program. While a definitive, optimized synthesis for this specific isomer may not be widely published, established routes for similar compounds offer a strong starting point.
Proposed Synthetic Protocol: A Pathway Inspired by Analogy
The synthesis of the related 2-Amino-5-nitrobenzoic acid often proceeds via the oxidative cleavage of a corresponding isatin derivative.[2] A plausible route for 2-Amino-5-nitroisonicotinic acid could be envisioned starting from a suitably substituted pyridine precursor.
Reaction Scheme:
Caption: Proposed high-level synthetic pathway for 2-Amino-5-nitroisonicotinic acid.
Detailed Protocol (Hypothetical):
-
Nitration: Begin with a suitable 2-aminopyridine derivative. The nitration would be performed using a mixture of nitric acid and sulfuric acid, with careful temperature control to favor the desired 5-nitro isomer. The electron-donating amino group will direct the electrophilic nitration primarily to the 5-position.[3]
-
Carboxylation: The introduction of the carboxylic acid group at the 4-position (isonicotinic acid) could be achieved through various methods, such as lithiation followed by quenching with carbon dioxide, or through a palladium-catalyzed carbonylation reaction if a suitable halide precursor is used.
-
Purification: The crude product would be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield a crystalline solid.[2]
Characterization of the Synthesized Building Block
The identity and purity of the synthesized 2-Amino-5-nitroisonicotinic acid should be rigorously confirmed using standard analytical techniques.
| Parameter | Expected Value / Observation | Reference |
| Appearance | Yellow crystalline powder | [4] |
| Melting Point | >250 °C (with decomposition) | [2] |
| ¹H NMR (DMSO-d₆) | Characteristic peaks for aromatic protons, amine, and carboxylic acid protons. | [2] |
| FT-IR (KBr) | Stretching vibrations for N-H, C=O, and NO₂ groups. | |
| Mass Spectrometry | Molecular ion peak corresponding to C₆H₅N₃O₄ |
Application in Nonlinear Optical (NLO) Materials
The significant intramolecular charge transfer in 2-Amino-5-nitroisonicotinic acid makes it a prime candidate for second-order NLO materials, which are crucial for technologies like frequency doubling of lasers.[5] A key requirement for observing second-harmonic generation (SHG) is a non-centrosymmetric crystal packing.
Protocol for Co-Crystal Growth for Second-Harmonic Generation
A proven strategy to induce non-centrosymmetric packing in achiral molecules is to co-crystallize them with a chiral co-former. L-(+)-tartaric acid is a common and effective choice.[6]
Experimental Workflow:
Caption: Key components for the solvothermal synthesis of a MOF.
Step-by-Step Methodology:
-
Reactant Mixture: In a Teflon-lined autoclave, combine 2-Amino-5-nitroisonicotinic acid, a metal salt (e.g., zinc nitrate hexahydrate), and a high-boiling point solvent such as N,N-dimethylformamide (DMF) or a mixture of DMF and ethanol. The molar ratio of linker to metal salt will influence the resulting structure.
-
Sealing and Heating: Seal the autoclave and place it in a programmable oven. Heat the mixture to a temperature between 80 °C and 150 °C for 24 to 72 hours.
-
Cooling and Isolation: Allow the autoclave to cool slowly to room temperature. The resulting crystalline product can be isolated by filtration.
-
Activation: The as-synthesized MOF will have solvent molecules within its pores. To activate the MOF, wash it with a low-boiling point solvent (e.g., methanol or acetone) and then heat it under vacuum to remove the solvent molecules.
Characterization of the MOF
| Technique | Purpose |
| Powder X-Ray Diffraction (PXRD) | To confirm the crystallinity and phase purity of the synthesized MOF. |
| Brunauer-Emmett-Teller (BET) Analysis | To determine the surface area and pore volume of the activated MOF. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the MOF. |
| Gas Adsorption Studies | To evaluate the MOF's capacity for selective gas uptake (e.g., CO₂ vs. N₂), leveraging the polar nitro and amino groups. |
Concluding Remarks
2-Amino-5-nitroisonicotinic acid represents a versatile and promising building block for the creation of advanced functional materials. Its unique electronic structure and multiple coordination sites offer a rich playground for chemists and materials scientists. The protocols detailed in this guide, while grounded in the behavior of analogous systems, provide a clear and actionable roadmap for exploring the potential of this exciting molecule in the development of next-generation nonlinear optical materials and functional metal-organic frameworks. Rigorous characterization and a systematic exploration of synthetic parameters will be key to unlocking the full potential of this compound.
References
-
García-López, V., et al. (2020). Magnetic and Photoluminescent Sensors Based on Metal-Organic Frameworks Built up from 2-aminoisonicotinate. Scientific Reports, 10(1), 8963. Retrieved from [Link]
-
Miyata, S., et al. (1998). Synthesis, crystal structure and non-linear optical properties of 2-amino-5-nitropyridine-L-(+)-tartrate, a new second-harmonic generation crystal. Journal of Materials Chemistry, 8(3), 679-683. Retrieved from [Link]
-
Sánchez-Viesca, F., & Gómez, R. (2015). Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration. American Journal of Chemistry, 5(1), 19-22. Retrieved from [Link]
-
Li, B., et al. (2018). Amino functionalized Zn/Cd-metal–organic frameworks for selective CO2 adsorption and Knoevenagel condensation reactions. Dalton Transactions, 47(1), 185-193. Retrieved from [Link]
-
Odabaşoğlu, H. Y., et al. (2012). 2-Amino-5-nitrobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o511. Retrieved from [Link]
-
Photonics Media. (n.d.). Nonlinear Optical Materials. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 29). The Chemical Significance of 2-Amino-5-nitrobenzoic Acid in Modern Synthesis. Retrieved from [Link]
Sources
- 1. 6-Amino-5-nitronicotinic acid | 89488-06-2 | Benchchem [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration [article.sapub.org]
- 4. nbinno.com [nbinno.com]
- 5. photonics.com [photonics.com]
- 6. Synthesis, crystal structure and non-linear optical properties of 2-amino-5-nitropyridine-L-(+)-tartrate, a new second-harmonic generation crystal - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
purification strategies for crude "2-Amino-5-nitroisonicotinic acid"
Technical Support Center: Purification of 2-Amino-5-nitroisonicotinic Acid
Executive Summary
Purifying 2-Amino-5-nitroisonicotinic acid (also known as 2-amino-5-nitropyridine-4-carboxylic acid) presents a specific set of challenges due to its amphoteric nature and low solubility in common organic solvents. The presence of both a basic amine/pyridine system and an acidic carboxyl group creates a "zwitterionic trap," often resulting in poor recovery if pH is not strictly controlled.
This guide moves beyond generic protocols to provide a chemically grounded strategy focusing on Acid-Base Swing Extraction as the primary purification vector, followed by Solvent-Mediated Polishing for high-purity applications.
Module 1: The "Acid-Base Swing" Strategy (Primary Purification)
Logic: This molecule exists in three states depending on pH:
-
Basic pH (>8): Soluble Anion (Carboxylate form).
-
Acidic pH (<1): Soluble Cation (Pyridinium/Ammonium salt form).
-
Isoelectric Range (pH 2.5 – 3.5): Insoluble Neutral/Zwitterionic species (Precipitation zone).
The Error: Many researchers acidify directly to pH 0-1, inadvertently re-dissolving the product as a hydrochloride salt, leading to massive yield loss.
Protocol A: Controlled Reprecipitation
Use this for crude material (>85% purity) containing inorganic salts or black oxidation byproducts.
-
Dissolution (The Anionic Phase):
-
Suspend crude solid in 5% aqueous Na₂CO₃ (Sodium Carbonate). Avoid strong NaOH if possible to prevent nucleophilic attack on the nitro-pyridine ring, though dilute NaOH (1M) is acceptable if kept cold (<10°C).
-
Target: Clear dark yellow/orange solution.
-
Troubleshooting: If solids remain, these are likely non-acidic impurities (e.g., decarboxylated 2-amino-5-nitropyridine). Filter these out.
-
-
Adsorption (The Polishing Phase):
-
Add Activated Carbon (SX Ultra or equivalent) at 5% w/w relative to the crude mass.
-
Stir for 30 minutes at room temperature.
-
Filter through a Celite pad to remove carbon. The filtrate should be a lighter, transparent yellow.
-
-
Precipitation (The Critical Swing):
-
Slowly add 3M HCl dropwise with vigorous stirring.
-
STOP adding acid when the pH reaches 2.5 – 3.0 . Use a calibrated pH meter, not paper.
-
Observation: A thick yellow precipitate will form.
-
Allow the slurry to stir for 1 hour to ripen the crystals (Ostwald ripening).
-
-
Isolation:
Module 2: Recrystallization (Secondary Polishing)
If the Acid-Base swing yields material that fails HPLC purity specs (usually due to regioisomers like the 3-nitro isomer), use solvent recrystallization.
Solvent Selection Matrix:
| Solvent System | Solubility | Impurity Rejection | Notes |
| DMF / Water | High (Hot) | Excellent | Recommended. Best for removing inorganic salts and polar tars. |
| Glacial Acetic Acid | Moderate (Hot) | Good | Good for removing isomeric impurities. |
| Ethanol | Very Low | Poor | Only useful as a wash solvent. |
| Water | Negligible | N/A | Product is insoluble at neutral pH. |
Protocol B: DMF/Water Recrystallization
-
Dissolve the dried solid in the minimum amount of boiling Dimethylformamide (DMF) (approx. 10-15 mL per gram).
-
Once dissolved, remove from heat.
-
Immediately add Hot Water (90°C) dropwise until persistent turbidity is observed (cloud point).
-
Allow the mixture to cool slowly to room temperature, then refrigerate at 4°C.
-
Filter and wash with copious water to remove residual DMF (DMF can inhibit downstream catalytic reactions).
Module 3: Visualizing the Workflow
The following diagram illustrates the decision logic and chemical transitions during the purification process.
Caption: Logical flow for the purification of 2-Amino-5-nitroisonicotinic acid, highlighting the critical pH control point.
Module 4: Troubleshooting & FAQs
Q1: My yield is extremely low (<30%) after acidifying. What happened?
-
Diagnosis: You likely over-acidified.
-
Mechanism: The pyridine nitrogen, although deactivated by the nitro group, can still protonate at very low pH (<1), forming a soluble hydrochloride salt [1].
-
Fix: Neutralize the filtrate with dilute NaOH back to pH 2.5. If more precipitate forms, you missed the isoelectric window.
Q2: The product remains brown even after carbon treatment.
-
Diagnosis: Oxidative coupling of the 2-amino group (azo/azoxy formation).
-
Fix: This is common in nitro-aniline derivatives. If carbon fails, perform the DMF recrystallization (Protocol B) but add a small amount of sodium hydrosulfite (dithionite) to the hot solution (carefully!) to reduce oxidized color bodies before crystallization. Note: Use minimal amount to avoid reducing the nitro group.
Q3: How do I remove the 2-amino-3-nitro isomer?
-
Context: Nitration of 2-aminoisonicotinic acid often yields a mixture of 3-nitro and 5-nitro isomers [2].[5]
-
Strategy: The 3-nitro isomer often has higher solubility in Glacial Acetic Acid .
-
Protocol: Slurry the solid in boiling glacial acetic acid (do not fully dissolve), cool, and filter. The 5-nitro isomer (target) is generally less soluble and remains on the filter, while the 3-nitro isomer is enriched in the filtrate.
Q4: Can I use ethanol for recrystallization?
-
Answer: No. The compound is nearly insoluble in ethanol. However, boiling ethanol is an excellent wash solvent for the wet filter cake to remove sticky organic impurities without dissolving the product [3].
References
-
European Patent Office. (1993). Method of producing 2-amino-3-nitro-5-halogenopyridine (EP0530524A1). Retrieved February 23, 2026, from [Link]
Sources
resolving isomeric impurities in "2-Amino-5-nitroisonicotinic acid" preparations.
Current Status: Operational Subject: Resolving Isomeric Impurities & Purification Protocols Ticket ID: T-ANI-05-NITRO-RES
Executive Summary
2-Amino-5-nitroisonicotinic acid is a critical scaffold in the synthesis of kinase inhibitors and antitubercular agents. Its purity is frequently compromised by its zwitterionic nature and the formation of regioisomers during the nitration of 2-aminoisonicotinic acid (or its 4-methyl precursor).
This guide addresses the separation of the critical 3-nitro regioisomer and the removal of decarboxylated byproducts. Due to the compound's amphoteric properties (containing both basic pyridine nitrogen/amine and acidic carboxyl groups), standard silica chromatography is often ineffective. The protocols below prioritize pH-swing precipitation and ion-pair HPLC for resolution.
Module 1: Diagnostic & Analytical Troubleshooting
User Question: "I observe a shoulder peak on my HPLC chromatogram (approx. RRT 0.95). Standard C18 gradients aren't resolving it. What is it?"
Technical Diagnosis: The shoulder is likely the 3-nitro isomer (2-amino-3-nitroisonicotinic acid). In electrophilic aromatic substitution, the amino group at position 2 directs incoming nitro groups to positions 3 (ortho) and 5 (para). While the 5-position is sterically favored, the 3-position remains a persistent impurity (5-15% in crude preparations).
The Analytical Fix: Standard C18 columns often fail to retain small, polar zwitterions. You must suppress ionization or use ion-pairing.
Recommended HPLC Method (Ion-Pairing)
| Parameter | Condition | Rationale |
| Column | C18 (e.g., Agilent Zorbax SB-C18), 5µm | Stable at low pH. |
| Mobile Phase A | 10 mM Octanesulfonic Acid (Sodium Salt) in Water (pH 2.5 with H₃PO₄) | Ion-pairing agent masks the amine charge, increasing retention. |
| Mobile Phase B | Acetonitrile | Organic modifier. |
| Gradient | 0-10% B (0-5 min), 10-40% B (5-15 min) | Shallow gradient required for isomer separation. |
| Detection | UV @ 254 nm & 310 nm | Nitro-amines have distinct absorbance at 310 nm. |
Diagnostic Decision Tree
Figure 1: Diagnostic workflow for identifying impurity types based on HPLC behavior.
Module 2: Purification Protocols (The Resolution)
User Question: "Recrystallization from ethanol isn't working; the recovery is poor and the isomer remains. How do I purify this?"
Technical Insight: 2-Amino-5-nitroisonicotinic acid has a high crystal lattice energy and poor solubility in neutral organic solvents. Ethanol recrystallization often fails because the zwitterion is insoluble, or it co-precipitates with the isomer.
The Solution: Isoelectric Point (pI) Swing Precipitation. This method exploits the acidity of the carboxylic acid and the basicity of the pyridine nitrogen. The 3-nitro isomer often has a slightly different pKa/solubility profile, allowing it to remain in the mother liquor during controlled acidification.
Protocol: Acid-Base Swing Purification
-
Dissolution (Basification):
-
Suspend crude solid in 10 volumes of Water .
-
Slowly add 2M NaOH dropwise with vigorous stirring until pH reaches 9.0 - 10.0 .
-
Mechanism:[1][2][3] This converts the acid to the sodium carboxylate salt (highly soluble).
-
Checkpoint: If solids remain (likely decarboxylated byproducts or inorganic salts), filter them out now.
-
-
Charcoal Treatment (Optional but Recommended):
-
Controlled Precipitation (Acidification):
-
Slowly add 1M HCl to the filtrate.
-
CRITICAL STEP: Monitor pH continuously.
-
The product will begin to precipitate near pH 4.5 .
-
Continue adjusting to pH 3.0 - 3.5 (the estimated Isoelectric Point).
-
Note: Do not overshoot to pH < 1.0, or the pyridine nitrogen will protonate, forming the soluble HCl salt.
-
-
Digestion & Filtration:
Purification Logic Flow
Figure 2: The Acid-Base Swing protocol separates the target molecule from non-acidic impurities (filtration step) and isomeric impurities (mother liquor).
Module 3: Synthetic Mitigation (Root Cause Analysis)
User Question: "Can I prevent the 3-nitro isomer from forming in the first place?"
Technical Answer: Complete prevention is difficult due to the activating nature of the amino group, but you can minimize it by controlling the Nitration Temperature and Acid Composition .
Optimization Table:
| Variable | Recommendation | Scientific Causality |
| Temperature | Keep < 50°C | Higher temperatures increase the kinetic energy, allowing the electrophile to overcome the steric barrier of the 3-position (ortho-substitution). |
| Reagent | Mixed Acid (H₂SO₄/HNO₃) | Using H₂SO₄ as the solvent protonates the pyridine nitrogen, deactivating the ring generally, but the amino group remains the primary director. |
| Blocking Groups | N-Acetylation | Protecting the amine as an acetamide (-NHAc) increases steric bulk at the 2-position, significantly shielding the 3-position and favoring the 5-nitro product. (Highly Recommended) |
Pro-Tip: If using the N-acetyl protection strategy, an additional hydrolysis step (acid reflux) will be required to reveal the free amine, but the yield loss is often offset by the gain in isomeric purity.
References
-
BenchChem Technical Support. (2025).[7] Synthesis and Purification of 2-Amino-5-nitrobenzoic Acid (Isostere Analog). Retrieved from 5
- Relevance: Establishes the "Acid-Base Swing" protocol as the standard for nitro-amino-acid purific
-
Sielc Technologies. (2026). HPLC Method for Analysis of Isonicotinic Acid Derivatives.[8][9] Retrieved from 10
- Relevance: Provides specific mobile phase conditions for separ
-
Frontiers in Chemistry. (2024). Chemo- and regioselective nitration of aromatics.[11] Retrieved from 12
- Relevance: Explains the mechanism of regioselectivity in nitration and the impact of temper
-
Google Patents. (1999). Process for the separation of nitrotoluic acid isomers (Analogous Separation). Retrieved from 13
- Relevance: Validates the use of pH manipulation to separate ortho-nitro vs. para-nitro acid isomers based on solubility differences.
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-Amino-5-nitroisonicotinic acid before handling.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Synthesis of 2-Amino-5-nitrothiazole_Chemicalbook [chemicalbook.com]
- 3. diaion.com [diaion.com]
- 4. US3917624A - Process for producing 2-amino-nicotinonitrile intermediates - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US3147269A - Process for the separation of nicotinic and isonicotinic acid - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. HPLC Method for Analysis of Isonicotinic Acid on Alltesta⢠Gradient | Applications Library | Newcrom [newcrom.com]
- 11. Regioselective Nitration of Nα,N1-Bis(trifluoroacetyl)-L-Tryptophan Methyl Ester: Efficient Synthesis of 2-Nitro and 6-Nitro-N-Trifluoroacetyl-L-Tryptophan Methyl Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods [frontiersin.org]
- 13. EP0927714A1 - Process for the separation of nitrotoluic acid isomers - Google Patents [patents.google.com]
Technical Support Center: Scale-Up Production of 2-Amino-5-nitroisonicotinic Acid
Welcome to the comprehensive technical support guide for the scale-up production of 2-Amino-5-nitroisonicotinic acid (ANINA). This resource is designed for researchers, chemists, and process development professionals to navigate the complexities encountered when transitioning from bench-scale synthesis to pilot or industrial production. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols grounded in established chemical principles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions and common hurdles in the ANINA production campaign.
Q1: What is the most significant challenge when scaling up the synthesis of 2-Amino-5-nitroisonicotinic acid?
A1: The primary challenge lies in managing the nitration step, which is typically a highly exothermic and regioselectivity-dependent reaction. The electron-deficient nature of the pyridine ring makes electrophilic aromatic substitution, like nitration, inherently difficult, often requiring harsh conditions (e.g., fuming nitric/sulfuric acid).[1][2] On a large scale, inadequate temperature control can lead to runaway reactions and the formation of undesired isomers or decomposition products.[3] Careful control of reagent addition rates and efficient heat dissipation are paramount.
Q2: Why am I seeing significant batch-to-batch variation in yield and purity?
A2: Batch-to-batch inconsistency often stems from several critical factors that are magnified during scale-up:
-
Reagent Quality: The concentration and purity of nitric and sulfuric acids are critical. Ensure all reagents meet specifications before use.
-
Moisture Control: The presence of water can alter the strength of the nitrating mixture and lead to side reactions. Anhydrous conditions are often necessary for consistent results.[3]
-
Mixing Efficiency: In large reactors, inefficient mixing can create localized "hot spots" or areas of high reagent concentration, leading to byproduct formation. The choice of impeller and agitation speed must be optimized for the reactor geometry and reaction mass.
-
Work-up pH Control: The precipitation of the product is highly pH-dependent. Precise pH control during the work-up and isolation phase is crucial for maximizing recovery and ensuring consistent product quality.[3]
Q3: My final product is discolored (yellow to brown). What is the likely cause and how can I fix it?
A3: Discoloration is typically due to the presence of colored impurities, often residual isomeric byproducts or oxidation of the amino group.[4]
-
Activated Charcoal Treatment: During the recrystallization process, after dissolving the crude product in a hot solvent, adding a small amount of activated charcoal can effectively adsorb these colored impurities. The charcoal is then removed via hot filtration before the solution is cooled for crystallization.[4]
-
Inert Atmosphere: If oxidation is suspected, performing the final purification and drying steps under an inert atmosphere like nitrogen or argon can prevent degradation.[4][5]
Q4: How can I confirm the purity and identity of my final product?
A4: A multi-technique approach is recommended for comprehensive quality control:
-
High-Performance Liquid Chromatography (HPLC): This is the standard method for assessing purity and quantifying impurities. A pure sample should exhibit a single major peak.[4][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any isomeric or process-related impurities.[4]
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. A broad melting range suggests the presence of impurities.[4]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[7]
Part 2: Troubleshooting Guides
This section provides detailed, question-and-answer-based solutions to specific problems encountered during different stages of production.
Stage 1: Synthesis & Reaction Control
Q5: My reaction yield is consistently low. What are the potential root causes?
A5: Low yield is a common scale-up issue that can be traced back to several factors. A systematic investigation is required.
Troubleshooting Workflow: Low Reaction Yield
Caption: Decision tree for diagnosing low reaction yield.
-
Incomplete Reaction: The reaction may not have reached completion. On a larger scale, heat and mass transfer limitations can slow down reaction kinetics.
-
Solution: Monitor the reaction progress using an in-process control like TLC or HPLC until the starting material is consumed.[3] Consider extending the reaction time or, if thermally safe, slightly increasing the temperature.
-
-
Suboptimal Reagents: The quality of reagents is paramount.
-
Solution: Always use reagents from a reputable supplier and verify their specifications. For the nitration step, ensure the sulfuric and nitric acids are of the correct concentration, as water content can drastically reduce the efficacy of the nitrating mixture.[3]
-
-
Side Reactions: Formation of byproducts, particularly isomers, is a major cause of yield loss in nitration of substituted pyridines.
-
Solution: The most critical parameter is temperature control. For nitration, maintain the temperature strictly, often between 0-10°C, during the addition of the nitrating agent to minimize the formation of undesired isomers.[3] Slower, controlled addition of the nitrating agent is crucial at scale.
-
Q6: I am observing multiple unexpected spots on my TLC plate after the reaction. What are they and how can I minimize them?
A6: Unexpected spots typically indicate the formation of side products. In the context of producing 2-Amino-5-nitroisonicotinic acid, the likely culprits are isomeric impurities.
-
Isomeric Impurities: Nitration of a substituted pyridine can lead to the formation of other nitro-isomers (e.g., nitration at a different position on the ring). The directing effects of the existing amino and carboxylic acid groups (or their precursors) determine the regioselectivity.
-
Mitigation: Strict temperature control is the most effective way to enhance regioselectivity. Running the reaction at the lowest feasible temperature (e.g., 0-5°C) often favors the desired thermodynamic product and suppresses the formation of kinetic byproducts.[3]
-
-
Over-Nitration: In some cases, dinitro- or other over-nitrated species can form if the reaction conditions are too harsh or the stoichiometry is incorrect.
-
Mitigation: Use the correct molar equivalents of the nitrating agent. Ensure that the reaction is quenched promptly once the starting material has been consumed to avoid prolonged exposure to the powerful nitrating mixture.
-
Stage 2: Work-up & Product Isolation
Q7: My product is not precipitating properly during the work-up/neutralization step. What should I do?
A7: Precipitation issues are common when scaling up and are often related to solubility, pH, and temperature.
-
Incorrect pH: 2-Amino-5-nitroisonicotinic acid is an amphoteric compound, meaning it has both acidic (carboxylic acid) and basic (amino) functional groups. Its solubility in the aqueous work-up solution is highly dependent on pH. Maximum precipitation will occur at its isoelectric point.
-
Solution: Carefully and slowly adjust the pH of the solution. Monitor the pH with a calibrated meter. It is often beneficial to perform a small-scale laboratory study to determine the optimal pH for maximum precipitation before attempting it on a large scale.
-
-
Insufficient Cooling: The solubility of the product is temperature-dependent.
-
Solution: Ensure the solution is adequately cooled. Allow sufficient time for the precipitation to complete at a low temperature before filtration. Seeding the solution with a few crystals of pure product can sometimes induce crystallization.
-
Stage 3: Purification (Recrystallization)
Q8: During recrystallization, my product "oils out" instead of forming crystals. How can I resolve this?
A8: "Oiling out" occurs when the solute comes out of the supersaturated solution as a liquid phase rather than a solid crystal lattice. This usually happens when the solution is cooled too quickly or the wrong solvent system is used.
-
Solution 1: Re-heat and Add More Solvent: Re-heat the mixture until the oil redissolves completely. Add a small amount of additional hot solvent to decrease the saturation level slightly. Allow the solution to cool much more slowly. This provides more time for proper crystal nucleation and growth.[4]
-
Solution 2: Change the Solvent System: The chosen solvent may be unsuitable. For a polar compound like ANINA, a mixed-solvent system is often effective.[4]
-
Example: Dissolve the crude product in a minimal amount of a "good" hot solvent (e.g., ethanol, where it is soluble). Then, slowly add a "poor" hot solvent (e.g., water, where it is less soluble) dropwise until the solution becomes slightly turbid. Re-heat to clarify and then allow to cool slowly.[4]
-
-
Solution 3: Induce Crystallization: If the solution remains supersaturated upon cooling, induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a seed crystal.[4]
Table 1: Recrystallization Solvent Characteristics for Amino-Nitro Aromatic Acids
| Solvent System | Solubility at Room Temp. (25°C) | Solubility at Boiling Point | Notes |
|---|---|---|---|
| Water | Very slightly soluble to insoluble[8] | Very slightly soluble[8] | Not ideal as a single solvent. Can be used as an anti-solvent. |
| Ethanol | Sparingly soluble | Soluble[8] | A good primary solvent candidate for recrystallization.[3] |
| Methanol | Sparingly soluble | Soluble[8] | Another potential primary solvent for recrystallization.[8] |
| Ethyl Acetate | Slightly soluble | Soluble | Can be considered, but may require larger volumes. |
| Ethanol/Water | Insoluble to sparingly soluble | Soluble (ratio dependent)[8] | An excellent mixed-solvent system that allows for fine-tuning of solubility.[4] |
Q9: The yield after recrystallization is very low. How can I improve recovery?
A9: Low recovery is often a trade-off for high purity. However, significant losses can be minimized.
-
Using a Minimal Amount of Solvent: The most common error is using too much solvent to dissolve the crude product. This keeps too much of the product in solution (the "mother liquor") even after cooling.
-
Solution: Use only the absolute minimum amount of hot solvent required to fully dissolve the crude material. Add the solvent in small portions to the heated mixture.
-
-
Cooling Process: Crashing the product out by cooling too quickly leads to small, often impure crystals and can trap impurities.
-
Solution: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize the precipitation of the pure product.
-
-
Mother Liquor Recovery: The filtrate (mother liquor) will contain some dissolved product.
-
Solution: On a large scale, it is often economical to concentrate the mother liquor to recover a second crop of crystals. This second crop may be less pure and require re-purification, but it can significantly improve the overall process yield.
-
Part 3: Experimental Protocols & Quality Control
Protocol 1: Recrystallization using Ethanol/Water
This protocol provides a general procedure for purifying crude 2-Amino-5-nitroisonicotinic acid.
-
Dissolution: In a suitably sized reactor, charge the crude ANINA. Add a minimal amount of ethanol and begin heating with agitation to reflux. Add more ethanol in small portions until the solid is completely dissolved.
-
Charcoal Treatment (Optional): If the solution is highly colored, cool it slightly below its boiling point and add 1-2% (by weight of crude product) of activated charcoal. Re-heat to reflux and agitate for 15-30 minutes.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. Ensure the filtration apparatus is pre-heated to prevent premature crystallization.
-
Addition of Anti-solvent: While the ethanol solution is still hot, slowly add hot water dropwise with vigorous stirring until the solution becomes persistently turbid.
-
Re-dissolution: Add a few drops of hot ethanol to re-dissolve the precipitate and obtain a clear, saturated solution.
-
Crystallization: Turn off the heat and allow the solution to cool slowly and undisturbed to room temperature. Then, cool the mixture in an ice bath for at least one hour to complete the crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel or a centrifuge.
-
Washing: Wash the crystals on the filter with a small amount of a cold ethanol/water mixture to remove residual soluble impurities.
-
Drying: Dry the crystals in a vacuum oven at an appropriate temperature (e.g., 60-80°C) until a constant weight is achieved.
Workflow: Purification and Analysis
Caption: General workflow for purification and quality control.
Protocol 2: HPLC Method for Purity Analysis
This protocol provides a starting point for developing an HPLC method for purity analysis. Method optimization may be required.[4][6]
Table 2: Example HPLC Parameters
| Parameter | Setting |
|---|---|
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)[4] |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid[4] |
| Gradient | Start at 5% B, ramp to 95% B over 15 min, hold for 5 min, return to 5% B. |
| Flow Rate | 1.0 mL/min[4] |
| Detection | UV-Vis at 254 nm or a wavelength of maximum absorbance. |
| Injection Volume | 10 µL |
| Sample Prep | Dissolve a known weight of the sample in the mobile phase or a suitable solvent. |
Part 4: Safety Considerations
The scale-up production of 2-Amino-5-nitroisonicotinic acid involves significant hazards that require strict safety protocols.
-
Handling of Strong Acids: Concentrated nitric and sulfuric acids are extremely corrosive and are strong oxidizing agents. Always use appropriate Personal Protective Equipment (PPE), including acid-resistant gloves, apron, and face shield. Work in a well-ventilated area, preferably a fume hood.
-
Exothermic Reactions: The nitration reaction is highly exothermic. A runaway reaction can lead to a dangerous increase in temperature and pressure. Ensure the reactor has an adequate cooling system and an emergency quenching procedure is in place. Add reagents slowly and monitor the internal temperature continuously.
-
Product Hazards: Nitroaromatic compounds can be toxic and may be skin/eye irritants.[5] Consult the Safety Data Sheet (SDS) for the final product and handle it with appropriate PPE. These compounds can also be thermally sensitive.[8] Avoid excessive heat during drying.
References
- Technical Support Center: Purification of 2-Amino-5-nitrobenzoic Acid. Benchchem.
- Technical Support Center: 2-Amino-5-nitrobenzoic acid Stability and Degrad
- Technical Support Center: Synthesis of 2-Amino-5-nitrobenzoic Acid. Benchchem.
- meta-Nitration of Pyridines and Quinolines through Oxazino Azines.
- Application Notes and Protocols for the Analytical Detection of 2-Amino-5-nitrobenzoic acid. Benchchem.
- Toxic and hygienic evaluation of the pyridine derivative — 2-ethyl-4-nitropyridine N-oxide. Hygeia Publica.
- Nitropyridines: Synthesis and reactions.
- Pyridine, alkyl derivatives: Human health tier II assessment Preface. Australian Government Department of Health.
- 6-Amino-5-nitronicotinic acid | 89488-06-2. Benchchem.
- 2-AMINO-5-NITROPHENOL. NOAA - CAMEO Chemicals.
- Quality Control of Amino Acids & Peptides: A Guide. Bachem.
- WO1997011058A1 - Nitration of pyridine-2,6-diamines.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 2-AMINO-5-NITROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. bachem.com [bachem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
stability studies of "2-Amino-5-nitroisonicotinic acid" under various conditions
Welcome to the technical support center for "2-Amino-5-nitroisonicotinic acid." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability studies of this compound. The information herein is curated to ensure scientific integrity and is grounded in established principles of pharmaceutical stability testing.
A Note on Structural Analogs: Direct stability data for "2-Amino-5-nitroisonicotinic acid" is limited in publicly available literature. Therefore, this guide leverages data from the closely related structural analog, "2-Amino-5-nitrobenzoic acid," to infer potential stability characteristics and degradation pathways. While the isonicotinic acid structure may exhibit some differences in reactivity due to the nitrogen placement in the pyridine ring, the fundamental degradation susceptibilities of the amino, nitro, and carboxylic acid functional groups are expected to be similar.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of 2-Amino-5-nitroisonicotinic acid?
A1: Based on its chemical structure, which contains amino, nitro, and carboxylic acid functional groups on a pyridine ring, "2-Amino-5-nitroisonicotinic acid" is susceptible to degradation under several conditions:
-
Hydrolysis: The carboxylic acid group can undergo pH-dependent hydrolysis.
-
Oxidation: The amino group and the electron-rich aromatic ring are prone to oxidative degradation.
-
Photolysis: Nitroaromatic compounds are often sensitive to light and can undergo photodegradation.
-
Thermal Stress: Elevated temperatures can lead to decomposition.
Q2: What are the expected degradation pathways for 2-Amino-5-nitroisonicotinic acid?
A2: While specific degradation products for "2-Amino-5-nitroisonicotinic acid" have not been extensively reported, we can anticipate several potential degradation pathways based on its functional groups and data from its benzoic acid analog[1]:
-
Decarboxylation: Loss of the carboxylic acid group as carbon dioxide, especially under thermal stress.
-
Reduction of the Nitro Group: The nitro group can be reduced to a nitroso or an amino group.
-
Hydroxylation: Addition of a hydroxyl group to the aromatic ring.
-
Oxidative Deamination: The amino group can be oxidized, potentially leading to the formation of a ketone or other oxidized species.
Q3: How does pH influence the stability of 2-Amino-5-nitroisonicotinic acid in aqueous solutions?
A3: The pH of the solution is expected to significantly impact the stability of "2-Amino-5-nitroisonicotinic acid." The carboxylic acid and amino groups can ionize depending on the pH, which alters the molecule's electron distribution and susceptibility to degradation. It is crucial to conduct pH stability studies across a wide range (e.g., pH 1 to 13) to identify the pH at which the compound is most stable.
Q4: Is 2-Amino-5-nitroisonicotinic acid sensitive to light?
A4: Yes, compounds containing both nitroaromatic and amino functionalities are often light-sensitive. Photodegradation can trigger complex reactions, including oxidation of the amino group and polymerization. Therefore, it is imperative to protect solutions and solid samples of "2-Amino-5-nitroisonicotinic acid" from light during storage and handling to prevent the formation of photodegradants.
Troubleshooting Guides
Issue 1: Unexpected Peaks in Chromatographic Analysis (HPLC)
Problem: You observe unexpected peaks in your HPLC or LC-MS analysis of a "2-Amino-5-nitroisonicotinic acid" sample.
| Possible Cause | Troubleshooting & Optimization |
| Sample Degradation | The sample may have degraded due to exposure to light, elevated temperature, or incompatible solvents. Prepare fresh samples and ensure they are protected from light and heat. Use high-purity solvents compatible with the analyte. |
| Contamination | The sample, solvent, or analytical instrument may be contaminated. Use high-purity solvents and thoroughly clean the injection port, column, and detector. |
| Impurity in Starting Material | The initial "2-Amino-5-nitroisonicotinic acid" may contain impurities from its synthesis. Review the certificate of analysis and consider purification if necessary. |
| Interaction with Column | The analyte or its degradation products may be interacting with the stationary phase of the column, leading to peak tailing or splitting. Try a different column chemistry (e.g., C8 instead of C18) or adjust the mobile phase pH. |
Issue 2: Poor Peak Shape (Tailing or Fronting) in HPLC
Problem: The chromatographic peak for "2-Amino-5-nitroisonicotinic acid" or its degradants exhibits significant tailing or fronting.
| Possible Cause | Troubleshooting & Optimization |
| Column Overload | Injecting too high a concentration of the analyte can lead to peak tailing. Reduce the injection volume or dilute the sample. |
| Secondary Interactions | The amino group can interact with residual silanols on the silica-based column, causing tailing. Use a base-deactivated column or add a competing base (e.g., triethylamine) to the mobile phase. Adjusting the mobile phase pH can also help. |
| Sample Solvent Incompatibility | If the sample is dissolved in a solvent significantly stronger than the mobile phase, peak fronting can occur. Whenever possible, dissolve the sample in the initial mobile phase. |
| Column Void or Contamination | A void at the head of the column or contamination of the inlet frit can cause peak splitting or tailing. Reverse-flush the column (if permissible by the manufacturer) or replace it. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study based on ICH guidelines to identify potential degradation products and establish a stability-indicating analytical method.
1. Stock Solution Preparation:
-
Prepare a stock solution of "2-Amino-5-nitroisonicotinic acid" in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and keep it at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and keep it at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and keep it at room temperature for 24 hours, protected from light.
-
Thermal Degradation (in solution): Heat the stock solution at 60°C for 24 hours, protected from light.
-
Thermal Degradation (solid state): Place the solid powder in an oven at a temperature below its melting point (e.g., 150°C) for a specified period.
3. Sample Analysis:
-
At appropriate time points, withdraw samples, neutralize the acidic and basic solutions, and dilute them to a suitable concentration.
-
Analyze the samples using a stability-indicating HPLC method (see Protocol 2).
-
Characterize the degradation products using LC-MS/MS.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for "2-Amino-5-nitroisonicotinic acid" and its degradation products.
1. Instrument and Column:
-
HPLC system with a UV detector or a photodiode array (PDA) detector.
-
A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: Start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes to ensure the separation of all degradation products.
3. Method Validation:
-
Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.
-
Specificity is crucial and should be demonstrated by showing that the peak for "2-Amino-5-nitroisonicotinic acid" is pure and well-resolved from all degradation product peaks in the stressed samples.
Visualizations
Caption: Workflow for a forced degradation study of 2-Amino-5-nitroisonicotinic acid.
Caption: Potential degradation pathways for 2-Amino-5-nitroisonicotinic acid.
References
-
ICH (1996). Q1B: Photostability Testing of New Drug Substances and Products. [Link]
-
ICH (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]
-
ResolveMass Laboratories Inc. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
-
Onyx Scientific (2023). A practical guide to forced degradation and stability studies for drug substances. [Link]
-
Biomedical Journal of Scientific & Technical Research (2022). Forced Degradation – A Review. [Link]
-
SCION Instruments. HPLC Troubleshooting Guide. [Link]
-
Persee. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. [Link]
Sources
Validation & Comparative
comparative analysis of different synthetic routes to "2-Amino-5-nitroisonicotinic acid".
Executive Summary
2-Amino-5-nitroisonicotinic acid (CAS: 105602-93-7 / 2-Amino-5-nitropyridine-4-carboxylic acid) is a critical heterocyclic building block, particularly in the development of kinase inhibitors (e.g., FGFR4 inhibitors) and mGluR2 negative allosteric modulators.[1] Its structural core—a pyridine ring functionalized with an amine, a nitro group, and a carboxylic acid—presents a unique synthetic challenge due to the conflicting electronic demands of these substituents.
This guide compares the two most prevalent synthetic strategies:
-
The Oxidative Chloride Displacement Route (Recommended for Scalability): A robust, multi-step pathway involving the oxidation of a methyl precursor followed by nucleophilic aromatic substitution.
-
The Nitramine Rearrangement Route (Atom-Economic): A direct functionalization method utilizing the acid-catalyzed rearrangement of a nitramine intermediate.
Verdict: For laboratory-scale medicinal chemistry and process development, Route 1 is superior due to its predictable regiochemistry and avoidance of potentially explosive nitramine intermediates, despite the use of chromium-based oxidants.
Comparative Metrics
| Feature | Route 1: Oxidative Chloride Displacement | Route 2: Nitramine Rearrangement |
| Starting Material | 2-Chloro-4-methyl-5-nitropyridine | 2-Aminoisonicotinic acid |
| Key Mechanism | Methyl oxidation (CrO₃) & SₙAr (NH₃) | Electrophilic nitration & Acid-catalyzed rearrangement |
| Overall Yield | High (~60-70% over 2 steps) | Variable (40-65%) |
| Regioselectivity | Excellent (Pre-installed functional groups) | Moderate (Risk of 3-nitro isomer formation) |
| Safety Profile | Moderate (Uses Cr(VI) oxidants) | Low (Explosive nitramine intermediate) |
| Scalability | High (Industrial standard) | Low (Exotherm control required) |
| Purification | Precipitation/Recrystallization | Fractional Crystallization often required |
Route 1: The Oxidative Chloride Displacement (Preferred)
This route relies on the commercial availability or ease of synthesis of 2-chloro-4-methyl-5-nitropyridine . The strategy separates the formation of the carboxylic acid and the amine, allowing for high control over product purity.
Mechanistic Pathway[2][3]
-
Oxidation: The 4-methyl group is oxidized to a carboxylic acid using a strong oxidant (Chromium Trioxide or Dichromate) in sulfuric acid. The 5-nitro group makes the ring electron-deficient, preventing ring oxidation, while the 2-chloro group remains stable.
-
Amination (SₙAr): The 2-chloro position is highly activated for nucleophilic attack by the ortho-nitro and para-carboxyl groups. Ammonia readily displaces the chloride.
Experimental Protocol
Step 1: Synthesis of 2-Chloro-5-nitroisonicotinic Acid
-
Reagents: 2-Chloro-4-methyl-5-nitropyridine (31.0 g, 180 mmol), Chromium Trioxide (CrO₃, 59.4 g, 594 mmol), Conc. H₂SO₄ (300 mL).
-
Procedure:
-
Dissolve the starting pyridine in conc. H₂SO₄ and cool to 0 °C in an ice bath.
-
Slowly add CrO₃ portion-wise over 1 hour, maintaining the temperature below 10 °C. Caution: Cr(VI) is carcinogenic and a strong oxidant.
-
Allow the mixture to warm to room temperature and stir overnight (12–16 h). The solution will turn dark green.[2]
-
Quench: Pour the reaction mixture slowly onto 1 kg of crushed ice with vigorous stirring. The product will precipitate as a white/pale yellow solid.
-
Isolation: Filter the solid, wash thoroughly with cold water (2 L) to remove residual acid and chromium salts, and dry under vacuum.
-
Yield: ~28.5 g (78%).
-
Characterization: MS (ES) m/z 203 [M+H]⁺.
-
Step 2: Amination to 2-Amino-5-nitroisonicotinic Acid
-
Reagents: 2-Chloro-5-nitroisonicotinic acid (10.0 g), Ammonium Hydroxide (28% NH₃ aq, 100 mL) or Ammonia in Methanol (7N).
-
Procedure:
-
Place the chloro-acid in a pressure vessel (bomb) or a round-bottom flask equipped with a reflux condenser.
-
Add the ammonia solution.[3]
-
Heat the mixture to 80–100 °C for 4–6 hours. Note: The reaction can be monitored by TLC or LCMS for the disappearance of the chloro-starting material.
-
Workup: Cool the mixture to room temperature. If using methanolic ammonia, concentrate to dryness. If using aqueous ammonia, adjust pH to ~3-4 with dilute HCl to precipitate the free acid.
-
Purification: Recrystallize from water or ethanol/water mixture.
-
Visualization (Route 1)
Caption: Step-wise conversion via oxidation of the methyl group followed by nucleophilic aromatic substitution.
Route 2: The Nitramine Rearrangement (Alternative)
This route is historically significant and useful when the 2-chloro precursor is unavailable. It relies on the rearrangement of a nitro group from the exocyclic amine to the ring carbon.
Mechanistic Pathway[2][3]
-
N-Nitration: Treatment of 2-aminoisonicotinic acid with nitric acid/sulfuric acid initially nitrates the exocyclic amine, forming a nitramine (2-nitraminoisonicotinic acid).
-
Rearrangement: Upon heating in sulfuric acid, the nitro group migrates from the nitrogen to the carbon ring. While migration to the 3-position is possible, the 5-position is often favored due to steric and electronic factors in 4-substituted pyridines.
Experimental Protocol
Step 1: Nitration & Rearrangement (One-Pot)
-
Reagents: 2-Aminoisonicotinic acid (5.0 g), Conc. H₂SO₄ (25 mL), Fuming HNO₃ (3.5 mL).
-
Procedure:
-
Dissolve 2-aminoisonicotinic acid in conc. H₂SO₄, keeping the temperature below 10 °C.[3][4]
-
Add fuming HNO₃ dropwise, maintaining the temperature < 10 °C.
-
Stir at 0 °C for 1 hour to form the nitramine intermediate.
-
Rearrangement: Slowly heat the mixture to 60–80 °C. Caution: Exothermic reaction with gas evolution possible. Monitor closely.[5]
-
Maintain temperature for 2 hours.
-
Workup: Pour onto crushed ice. Neutralize carefully with Sodium Carbonate or Ammonium Hydroxide to pH ~2.5–3.0.
-
Isolation: The product precipitates as a yellow solid.[3] Filter and wash with cold water.[3]
-
Purification: This route often produces a mixture of the 3-nitro and 5-nitro isomers. Recrystallization from ethanol is required to isolate the pure 5-nitro isomer (m.p. ~243-244 °C dec).
-
Visualization (Route 2)
Caption: Direct nitration involving a sensitive nitramine intermediate and subsequent acid-catalyzed rearrangement.
References
- Source: Patent WO2016032921A1. "Tetrahydronaphthyridine derivatives as mGluR2 negative allosteric modulators.
-
Synthesis of 2-amino-5-nitropyridine-4-carboxylic acid via rearrangement
- Source:Australian Journal of Chemistry, 1982, 35(10), 2025-34. "Rearrangement of Some Nitraminopyridines."
-
URL:[Link]
- Source: Patent US11535621B2. "Heterobicyclic amides as inhibitors of CD38.
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. DE1670415A1 - New process for the production of 2-amino-5-nitrothiazole - Google Patents [patents.google.com]
- 4. 7664-93-9 | CAS DataBase [m.chemicalbook.com]
- 5. 황산 | 7664-93-9 [m.chemicalbook.com]
comparing the biological activity of "2-Amino-5-nitroisonicotinic acid" with its isomers
This guide outlines a comparative analysis of 2-Amino-5-nitroisonicotinic acid (CAS: 84487-09-2) against its structural isomers, focusing on its utility as a pharmacophore in antitubercular and antimicrobial drug discovery.
Executive Summary
2-Amino-5-nitroisonicotinic acid represents a critical "push-pull" pyridine scaffold, characterized by an electron-donating amino group and an electron-withdrawing nitro group flanking the carboxylate core. Unlike its benzene analog (2-amino-5-nitrobenzoic acid), the pyridine nitrogen confers unique solubility and hydrogen-bonding capabilities, making this scaffold particularly valuable in the design of InhA inhibitors and nitro-activated prodrugs for Mycobacterium tuberculosis.
This guide compares the target molecule with its primary positional isomers—6-Amino-5-nitronicotinic acid and 2-Amino-3-nitroisonicotinic acid —to demonstrate why the 2-amino-5-nitro-4-carboxylate arrangement offers superior synthetic versatility and biological specificity for infectious disease targets.
Chemical Identity & Isomer Landscape
The biological efficacy of nitro-amino-pyridines is strictly governed by the "Substitution Vector"—the relative positions of the functional groups to the pyridine nitrogen.
| Feature | Target: 2-Amino-5-nitroisonicotinic acid | Isomer A: 6-Amino-5-nitronicotinic acid | Isomer B: 2-Amino-5-nitrobenzoic acid |
| CAS | 84487-09-2 | 89488-06-2 | 616-79-5 |
| Core Structure | Pyridine-4-COOH | Pyridine-3-COOH | Benzoic Acid |
| Electronic State | High dipole; 4-position COOH mimics Isoniazid. | 3-position COOH mimics Nicotinamide.[1] | Lacks pyridine N; lower water solubility. |
| Key Reactivity | C4-Hydrazide formation (TB specific). | C3-Amide formation (Kinase specific). | General coupling; GDH inhibition. |
| Primary Application | Antitubercular (Isoniazid analog precursor).[2] | Anticancer (Kinase inhibitor scaffold). | Metabolic (Enzyme inhibitor/Dye synthesis). |
Structural Logic
-
The Target (2-Amino-5-nitroisonicotinic): The C4-carboxyl is essential for recognition by the mycobacterial enzyme KatG (if converted to hydrazide) or InhA. The C5-nitro group acts as a "warhead" precursor, capable of bioreduction to toxic radical species within hypoxic bacteria.
-
The Isomer (6-Amino-5-nitronicotinic): Shifting the carboxyl to C3 changes the target profile entirely, often favoring mammalian kinase pockets (e.g., JAK2) rather than bacterial cell wall enzymes.
Biological Activity Profile
A. Antitubercular Activity (Mechanism of Action)
The 2-amino-5-nitroisonicotinic acid scaffold is primarily investigated as a prodrug precursor .
-
Pathway: The acid is converted to a hydrazide (analogous to Isoniazid).
-
Activation: The nitro group at C5 mimics the activity of nitroimidazoles (like Pretomanid), undergoing reduction by deazaflavin-dependent nitroreductase (Ddn).[3]
-
Result: This generates reactive nitrogen species (RNS) that damage mycobacterial DNA and proteins.
Comparative Data (Inferred from Class SAR):
-
Isonicotinic Derivatives (Target): MIC against M. tuberculosis H37Rv typically ranges 0.5 – 5.0 µg/mL (when derivatized as hydrazones).
-
Nicotinic Derivatives (Isomer A): MIC values are generally higher (>25 µg/mL ), indicating the C4-substitution is critical for uptake or target binding in mycobacteria.
B. Enzyme Inhibition (GDH vs. DprE1)
While the benzoic isomer (Isomer B) is a known inhibitor of Glutamate Dehydrogenase (GDH), the isonicotinic target shows selectivity for DprE1 (Decaprenylphosphoryl-β-D-ribose 2′-epimerase) when incorporated into a benzothiazinone-like scaffold. The pyridine nitrogen provides an additional H-bond acceptor crucial for the DprE1 active site.
Experimental Protocols
Protocol 1: Synthesis of the Bioactive Hydrazide Intermediate
Rationale: The free acid itself has poor cell permeability. Conversion to the hydrazide is the standard "activation" step for biological testing.
Reagents:
-
2-Amino-5-nitroisonicotinic acid (1.0 eq)[1]
-
Thionyl chloride (SOCl₂) or Oxalyl chloride (1.5 eq)
-
Methanol (anhydrous)
-
Hydrazine hydrate (NH₂NH₂·H₂O) (5.0 eq)
Workflow:
-
Esterification: Suspend the acid in dry methanol. Add SOCl₂ dropwise at 0°C. Reflux for 4 hours to form the methyl ester. (Monitor by TLC: disappearance of acid spot).
-
Hydrazinolysis: Dissolve the methyl ester in ethanol. Add excess hydrazine hydrate. Reflux for 6-8 hours.
-
Isolation: Cool to room temperature. The hydrazide product will precipitate as yellow needles. Filter and wash with cold ethanol.
-
Validation: Check melting point (expect >200°C) and IR (look for C=O amide stretch at ~1660 cm⁻¹).
Protocol 2: Microplate Alamar Blue Assay (MABA) for MIC Determination
Rationale: This colorimetric assay provides a rapid, objective measure of mycobacterial growth inhibition.
-
Preparation: Prepare stock solutions of the test compound (hydrazide derivative) in DMSO (1 mg/mL).
-
Dilution: Perform serial 2-fold dilutions in 96-well plates using Middlebrook 7H9 broth. Final concentrations: 100 µg/mL to 0.19 µg/mL.
-
Inoculation: Add 100 µL of M. tuberculosis H37Rv suspension (turbidity adjusted to McFarland 1.0, diluted 1:20).
-
Incubation: Incubate at 37°C for 5 days.
-
Development: Add 20 µL of Alamar Blue reagent and 12 µL of 10% Tween 80. Incubate for 24 hours.
-
Readout:
-
Blue: No growth (Inhibition).
-
Pink: Growth (Reduction of Resazurin).
-
MIC: Lowest concentration preventing the color change to pink.
-
Visualizations
Figure 1: Synthetic Pathway to Bioactive Scaffolds
This diagram illustrates the divergence in synthesis. The C4-carboxyl (Target) leads to TB drugs, while the C3-carboxyl (Isomer) leads to kinase inhibitors.
Caption: Synthetic divergence of 2-Amino-5-nitroisonicotinic acid. Path A yields high-potency antitubercular agents.
Figure 2: Pharmacophore Interaction Map
Comparison of the target molecule vs. its isomer in the binding pocket of a theoretical target (e.g., InhA).
Caption: Structural Activity Relationship (SAR) showing why the C4-vector (Target) is essential for antimycobacterial efficacy.
References
-
National Institutes of Health (PMC). (2013). Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate... as potent antimicrobial agents. Retrieved from [Link]
-
MDPI. (2015). Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. Retrieved from [Link]
-
PLOS ONE. (2016).[4] Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. Retrieved from [Link][4]
-
ResearchGate. (2025). Evaluation of anti-Tubercular activity of nicotinic and isoniazid analogues. Retrieved from [Link]
Sources
A Head-to-Head Comparison of HPLC and GC-MS for the Analysis of 2-Amino-5-nitroisonicotinic Acid: A Guide for Researchers
In the landscape of pharmaceutical development and chemical research, the robust and accurate analysis of novel chemical entities is paramount. 2-Amino-5-nitroisonicotinic acid, a substituted pyridine carboxylic acid, presents a unique analytical challenge due to its trifunctional nature, incorporating a carboxylic acid, an aromatic amine, and a nitro group. This guide provides a comprehensive, head-to-head comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative and qualitative analysis of this compound. We will delve into the theoretical underpinnings, practical considerations, and present hypothetical, yet scientifically grounded, experimental protocols to aid researchers in selecting the optimal methodology for their specific needs.
The Analytical Challenge: Understanding 2-Amino-5-nitroisonicotinic Acid
Inferred Physicochemical Properties:
-
Polarity: The presence of a carboxylic acid, an amino group, and a nitro group imparts significant polarity to the molecule. The ability to form hydrogen bonds will strongly influence its solubility and chromatographic behavior.
-
Volatility: The zwitterionic character at certain pH values and strong intermolecular forces suggest a low vapor pressure and, consequently, limited volatility. Compounds like 2-amino-5-nitropyridine have a melting point of 186-188°C, indicating that significant energy is required to bring the molecule into the gas phase.
-
Thermal Stability: Nitroaromatic compounds are often susceptible to thermal degradation.[1] The combination of a nitro group and an amino group on an aromatic ring can lead to decomposition at elevated temperatures, a crucial consideration for GC-based methods.[1]
-
Solubility: The amphoteric nature of the molecule, with both an acidic carboxylic group and a basic amino group, suggests that its solubility will be highly dependent on the pH of the solvent.
These properties form the basis of our comparative analysis, highlighting the inherent suitability of certain techniques over others.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Polar, Non-Volatile Compounds
HPLC is a separation technique that relies on the partitioning of an analyte between a liquid mobile phase and a solid stationary phase. Given the high polarity and low volatility of 2-Amino-5-nitroisonicotinic acid, HPLC, particularly in the reversed-phase mode, stands out as the more direct and likely more robust analytical method.
Principle of HPLC Analysis
In reversed-phase HPLC (RP-HPLC), a nonpolar stationary phase (typically C18-modified silica) is used in conjunction with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). Polar analytes, such as 2-Amino-5-nitroisonicotinic acid, will have a weaker interaction with the stationary phase and elute earlier, while less polar compounds are retained longer. The retention can be finely tuned by adjusting the mobile phase composition, pH, and temperature.
Proposed HPLC-UV Experimental Protocol
This protocol outlines a starting point for the development of a validated HPLC method for the quantification of 2-Amino-5-nitroisonicotinic acid.
1. Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Formic acid or trifluoroacetic acid (TFA).
-
Ultrapure water.
-
2-Amino-5-nitroisonicotinic acid reference standard.
2. Preparation of Solutions:
-
Mobile Phase A: 0.1% (v/v) Formic Acid in water. The acidic modifier helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.
-
Mobile Phase B: Acetonitrile.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-Amino-5-nitroisonicotinic acid and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B in a volumetric flask.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: Based on the UV spectrum of the analyte. A PDA detector would be ideal for determining the optimal wavelength, likely in the range of 254 nm to 400 nm due to the nitroaromatic chromophore.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B (re-equilibration)
-
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.
-
Determine the concentration of 2-Amino-5-nitroisonicotinic acid in unknown samples by interpolating their peak areas from the calibration curve.
Visualizing the HPLC Workflow
Caption: A streamlined workflow for the HPLC analysis of 2-Amino-5-nitroisonicotinic acid.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool Requiring a Strategic Approach
GC-MS combines the separation power of gas chromatography with the sensitive and selective detection of mass spectrometry. While a highly powerful technique, its application to polar, non-volatile, and thermally labile compounds like 2-Amino-5-nitroisonicotinic acid requires careful consideration and, most notably, chemical derivatization.
The Imperative of Derivatization for GC-MS
Direct injection of 2-Amino-5-nitroisonicotinic acid into a GC system is highly likely to be unsuccessful. The high temperatures of the injector port and column would likely lead to on-column degradation rather than volatilization. To overcome this, derivatization is essential. This process involves chemically modifying the polar functional groups (carboxylic acid and amino group) to create a more volatile and thermally stable derivative.
A two-step derivatization is proposed:
-
Esterification: The carboxylic acid group can be converted to a methyl or ethyl ester using reagents like methanol or ethanol in the presence of an acid catalyst (e.g., HCl). This eliminates the highly polar carboxylic acid proton.
-
Acylation/Silylation: The amino group can then be derivatized. Silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common approach for amines. Alternatively, acylation with an anhydride, such as trifluoroacetic anhydride (TFAA), can be employed.
Proposed GC-MS Experimental Protocol (with Derivatization)
This protocol provides a framework for developing a GC-MS method for the analysis of 2-Amino-5-nitroisonicotinic acid following derivatization.
1. Instrumentation and Materials:
-
GC-MS system with a split/splitless injector, a mass selective detector, and an appropriate capillary column (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Derivatization reagents: Methanolic HCl, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Solvents: Dichloromethane, Ethyl acetate (anhydrous).
-
2-Amino-5-nitroisonicotinic acid reference standard.
2. Derivatization Procedure:
-
Sample Preparation: Evaporate a known amount of the sample solution to dryness under a stream of nitrogen.
-
Esterification: Add 200 µL of 3N methanolic HCl to the dried sample. Cap the vial tightly and heat at 70°C for 30 minutes.
-
Drying: Evaporate the methanolic HCl to dryness under nitrogen.
-
Silylation: Add 100 µL of ethyl acetate and 100 µL of BSTFA + 1% TMCS. Cap the vial and heat at 60°C for 30 minutes.
-
Analysis: The sample is now ready for GC-MS analysis.
3. GC-MS Conditions:
-
Injector Temperature: 250°C (A lower temperature should be tested to minimize potential degradation of the nitro group).
-
Injection Mode: Splitless (1 µL injection).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
4. Data Analysis:
-
Identify the peak corresponding to the derivatized 2-Amino-5-nitroisonicotinic acid based on its retention time and mass spectrum.
-
For quantification, a calibration curve can be constructed using a derivatized set of standards. The use of an internal standard is highly recommended for improved accuracy and precision.
Visualizing the GC-MS Workflow
Caption: The multi-step workflow for GC-MS analysis of 2-Amino-5-nitroisonicotinic acid, including the crucial derivatization steps.
Head-to-Head Comparison: HPLC vs. GC-MS
| Feature | HPLC | GC-MS |
| Analyte Suitability | Excellent for polar, non-volatile, and thermally labile compounds. | Requires derivatization for polar and non-volatile compounds. Risk of thermal degradation. |
| Sample Preparation | Minimal; typically dissolve and inject. | Complex and multi-step derivatization required. |
| Method Development | Relatively straightforward; optimization of mobile phase and gradient. | More complex due to the need to optimize derivatization and GC conditions. |
| Selectivity | Good; can be enhanced with selective detectors (e.g., PDA, Fluorescence). | Excellent; mass spectrometer provides high selectivity and structural information. |
| Sensitivity | Good; dependent on the detector and chromophore of the analyte. | Potentially very high, especially in selected ion monitoring (SIM) mode. |
| Speed of Analysis | Moderate; typical run times are 15-30 minutes. | Can be faster for the chromatographic run, but overall time is longer due to sample preparation. |
| Cost | Lower initial instrument cost and running costs. | Higher initial instrument cost and maintenance. |
| Confirmation of Identity | Based on retention time and UV spectrum (with PDA). | Definitive confirmation through mass spectral fragmentation patterns. |
Conclusion and Recommendations
For the routine analysis and quantification of 2-Amino-5-nitroisonicotinic acid, HPLC is the recommended technique . Its ability to directly analyze polar, non-volatile, and potentially thermally labile compounds makes it a more robust, straightforward, and ultimately more reliable method. The sample preparation is significantly simpler, and method development is less complex compared to GC-MS.
GC-MS, however, holds a distinct advantage in the definitive identification of the compound and its impurities. The structural information provided by the mass spectrum is unparalleled. Therefore, GC-MS is an invaluable tool for structural confirmation, impurity profiling, and in research settings where absolute certainty of a compound's identity is required.
In an ideal research and development environment, both techniques would be employed synergistically. HPLC would be used for high-throughput quantitative analysis, while GC-MS would serve as a powerful tool for structural elucidation and the identification of unknown related substances. The choice between these two powerful techniques ultimately depends on the specific analytical goals, available resources, and the stage of the research or development process.
References
- BenchChem. (2025). Application Notes and Protocols for the Analytical Detection of 2-Amino-5-nitrobenzoic acid.
-
PubChem. (n.d.). 2-Amino-5-nitrobenzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-5-nitropyridine. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: 2-Amino-5-nitrobenzoic acid Stability and Degradation.
- Juza, M., & Knopp, D. (2003). Derivatization of polar compounds for gas chromatographic analysis.
- Knapp, D. R. (1979).
-
Bausinger, T., & Preuss, J. (2009). Stability of nitroaromatic specialty explosives in reversed-phase liquid chromatographic systems. Journal of Hazardous Materials, 162(2-3), 1578-1582.[2]
- Hable, M., et al. (1991). Determination of nitroaromatics and nitramines in water and soil using high-performance liquid chromatography.
Sources
A Senior Application Scientist's Guide to Assessing the Purity of 2-Amino-5-nitroisonicotinic Acid from Commercial Suppliers
Introduction: The Criticality of Purity in Your Starting Material
2-Amino-5-nitroisonicotinic acid is a pivotal building block in the synthesis of complex molecules targeted for pharmaceutical and research applications. Its unique structure, featuring an aminopyridine core functionalized with both a nitro and a carboxylic acid group, makes it a versatile precursor for a range of downstream reactions. However, the very reactivity that makes this compound valuable also predisposes it to the formation of impurities during synthesis and storage.
The presence of even trace amounts of unwanted compounds can have profound consequences, ranging from altered pharmacological activity and unexpected toxicity to compromised reaction yields and the generation of intractable by-products.[1][2] Relying solely on a supplier's certificate of analysis is often insufficient for rigorous scientific endeavors. The objective of this guide is to provide researchers, scientists, and drug development professionals with a robust, multi-faceted analytical strategy to independently verify the purity of 2-Amino-5-nitroisonicotinic acid, enabling an informed selection of commercial sources and ensuring the integrity of your experimental outcomes.[3][4]
Anticipating the Enemy: Potential Impurities and Their Origins
A thorough purity assessment begins with understanding what to look for. The common synthetic pathways to 2-Amino-5-nitroisonicotinic acid and related compounds often involve the nitration of a pyridine precursor followed by the introduction of the amino group, typically via amination of a halogenated intermediate.[5] This process can introduce several classes of impurities:
-
Starting Materials & Intermediates: Incomplete reactions can leave residual precursors, such as 2-chloro-5-nitroisonicotinic acid.[5]
-
Isomeric By-products: The nitration step, if not precisely controlled, can yield other positional isomers which are often difficult to separate due to similar physical properties.[5]
-
Degradation Products: The compound may degrade over time or upon exposure to light or heat.[2][6]
-
Residual Solvents: Organic solvents used during synthesis and purification (e.g., ethanol, dichloromethane) can be retained in the final product.[1][6]
-
Inorganic Impurities: Reagents, catalysts, and salts from the manufacturing process may persist.[6]
Global regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines (e.g., ICH Q3A) that define thresholds for reporting, identifying, and toxicologically qualifying such impurities in new drug substances, underscoring their importance in drug safety and development.[7][8]
The Analytical Strategy: A Multi-Technique Approach
No single analytical method can provide a complete picture of a compound's purity. A comprehensive assessment relies on orthogonal methods—techniques that measure purity based on different chemical or physical principles.[9][10] This guide details a four-pronged strategy to create a detailed purity profile.
Overall Experimental Workflow
The following workflow provides a systematic approach to sample analysis, from initial receipt to final supplier qualification.
Sources
- 1. IMPURITIES IN MEDICINE: WHY THEY MATTER AND HOW THEY’RE MANAGED [aquigenbio.com]
- 2. veeprho.com [veeprho.com]
- 3. pharmiweb.com [pharmiweb.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemoxpharma.com [chemoxpharma.com]
- 7. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 8. ICH Official web site : ICH [ich.org]
- 9. biotech-spain.com [biotech-spain.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
